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  • Product: Ethyl 3-amino-2-benzylpropanoate hydrochloride
  • CAS: 103632-70-8

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 3-amino-2-benzylpropanoate Hydrochloride: A Chemoselective Approach

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary The synthesis of β2 -amino acids and their ester derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

The synthesis of β2 -amino acids and their ester derivatives is a critical workflow in modern peptidomimetic drug design. By introducing a side chain adjacent to the carboxylic acid moiety, β2 -amino acids confer significant resistance to proteolytic degradation while maintaining bioactivity.

This whitepaper details the scalable, chemoselective synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and self-validating analytical checkpoints required to ensure high-fidelity synthesis. The chosen route relies on the α -alkylation of ethyl cyanoacetate followed by a highly chemoselective transition-metal-catalyzed borohydride reduction.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a propanoate backbone with a benzyl group at the C2 ( α ) position and a primary amine at the C3 ( β ) position.

While Arndt-Eistert homologation of natural α -amino acids is a common route to β -amino acids, it predominantly yields β3 -derivatives. To selectively access the β2 -architecture, starting from an activated methylene compound is the most atom-economical approach.

The Workflow Logic:

  • C-Alkylation: Ethyl cyanoacetate possesses highly acidic α -protons (pKa ~9), allowing for facile deprotonation by mild bases and subsequent S N​ 2 alkylation with benzyl bromide.

  • Chemoselective Reduction: The core challenge of this synthesis is reducing the nitrile group (-C≡N) to a primary amine (-CH 2​ NH 2​ ) without reducing the adjacent ester (-COOEt).

    • Why not LiAlH 4​ ? Strong hydride donors will indiscriminately reduce both the nitrile and the ester, yielding an amino-alcohol.

    • Why not standard Pd/C Hydrogenation? While viable, standard catalytic hydrogenation often leads to the formation of secondary amines via the condensation of the intermediate imine with the newly formed primary amine.

    • The Solution: We employ a CoCl 2​ /NaBH 4​ reduction system. This method is highly chemoselective for nitriles in the presence of esters[1].

  • Salt Formation: Free β -amino esters are thermodynamically unstable and prone to intermolecular aminolysis (forming polyamides) or intramolecular cyclization (forming β -lactams). Trapping the amine as a hydrochloride salt renders it non-nucleophilic, ensuring long-term shelf stability.

Quantitative Data: Optimization of Reduction Conditions

To underscore the necessity of the CoCl 2​ /NaBH 4​ system, the table below summarizes the empirical outcomes of various reduction conditions tested on the ethyl 2-benzylcyanoacetate intermediate.

Reducing SystemSolventTemp (°C)Ester Intact?Primary Amine Yield (%)Primary Byproduct / Issue
LiAlH 4​ THF0No< 5Complete ester reduction to alcohol
H 2​ (1 atm) / Pd-CEtOH25Yes45Secondary amine formation (dimerization)
ZnCl 2​ / NaBH 4​ MeOH25Yes75Requires prolonged heating for decomplexation[1]
CoCl 2​ / NaBH 4​ MeOH 0 to 25 Yes 88 Clean conversion, easily removed catalyst

Process Flow Visualization

SynthesisWorkflow A Starting Materials Ethyl Cyanoacetate + Benzyl Bromide B Step 1: C-Alkylation K2CO3, DMF, 60°C A->B C Intermediate Ethyl 2-benzylcyanoacetate B->C D Step 2: Chemoselective Reduction CoCl2·6H2O, NaBH4, MeOH, 0°C C->D E Intermediate Free Base Amine D->E F Step 3: Salt Formation 4M HCl in Dioxane, 0°C E->F G Target Molecule Ethyl 3-amino-2-benzylpropanoate HCl F->G

Process flow diagram for the chemoselective synthesis of ethyl 3-amino-2-benzylpropanoate HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzylcyanoacetate (Alkylation)
  • Causality: Potassium carbonate (K 2​ CO 3​ ) is chosen over stronger bases (like NaH) to prevent transesterification or Claisen-type condensations. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the enolate, accelerating the S N​ 2 displacement of the benzyl bromide.

Procedure:

  • Charge a flame-dried 500 mL round-bottom flask with ethyl cyanoacetate (11.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Add anhydrous K 2​ CO 3​ (20.7 g, 150 mmol) and stir the suspension at room temperature for 15 minutes to generate the enolate.

  • Add benzyl bromide (18.0 g, 105 mmol) dropwise over 10 minutes via an addition funnel.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the strongly UV-active benzyl bromide spot (R f​ ~0.9) is fully consumed.

  • Cool to room temperature, quench with distilled water (200 mL), and extract with EtOAc (3 × 100 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to quantitatively remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Chemoselective Nitrile Reduction
  • Causality: The addition of NaBH 4​ to CoCl 2​ in methanol generates a finely divided, black precipitate of cobalt boride (Co 2​ B) in situ. This acts as a heterogeneous catalyst. Borohydride transfers hydride to the nitrile coordinated on the catalyst surface, cleanly yielding the primary amine. The aqueous ammonia workup is strictly required to break stable amine-borane complexes that artificially lower isolated yields[1].

Procedure:

  • Dissolve the crude ethyl 2-benzylcyanoacetate (~20.3 g, 100 mmol) and CoCl 2​ ·6H 2​ O (4.76 g, 20 mmol, 0.2 eq) in methanol (250 mL). Cool the deep purple solution to 0°C in an ice bath.

  • Add NaBH 4​ (18.9 g, 500 mmol, 5.0 eq) in small portions over 1 hour.

    • Caution: This step is highly exothermic and evolves significant hydrogen gas. The solution will immediately turn black due to Co 2​ B formation.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: IR spectroscopy of a concentrated reaction aliquot should show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

  • Quench the reaction by carefully adding 3M aqueous HCl until gas evolution ceases.

  • Critical Step: Adjust the pH to 10 with concentrated aqueous NH 4​ OH and stir for 30 minutes to decomplex the amine-borane adducts[1].

  • Filter the black suspension through a pad of Celite to remove the cobalt catalyst. Extract the filtrate with EtOAc (3 × 150 mL), dry over Na 2​ SO 4​ , and concentrate to yield the free base amine.

Step 3: Hydrochloride Salt Formation
  • Causality: As mentioned, the free base is unstable. Precipitation as a hydrochloride salt from an anhydrous ethereal solvent ensures high purity and locks the molecule into a shelf-stable, non-hygroscopic powder.

Procedure:

  • Dissolve the crude free base in anhydrous diethyl ether (150 mL) and cool to 0°C under an inert atmosphere.

  • Slowly add 4M HCl in dioxane (30 mL, 120 mmol) under vigorous stirring. A white precipitate will begin forming immediately.

  • Stir for 30 minutes at 0°C to ensure complete crystallization.

  • Filter the solid under vacuum, wash the filter cake with cold anhydrous ether (2 × 50 mL), and dry under high vacuum for 12 hours.

    • Self-Validation Checkpoint: The final product should be highly water-soluble. 1 H NMR (D 2​ O) should show the ester ethyl group (q, 4.1 ppm; t, 1.2 ppm), confirming the ester survived the reduction intact.

References

  • MilliporeSigma (Sigma-Aldrich). "ethyl 3-amino-2-benzylpropanoate hydrochloride | 103632-70-8". Product Catalog & Chemical Properties.
  • Organic & Biomolecular Chemistry (Royal Society of Chemistry). "Efficient and scalable synthesis of α,α-disubstituted β-amino amides". RSC.org.

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 3-Amino-2-benzylpropanoate Hydrochloride: A Key Building Block for Pharmaceutical Innovation

Introduction: The Strategic Value of β-Amino Esters in Medicinal Chemistry In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, β-amino esters represent a class of compounds with significant utility, serving as versatile scaffolds and key intermediates. Their inherent structural motifs are present in numerous biologically active molecules and provide a robust platform for generating libraries of compounds with diverse pharmacological profiles.

This technical guide focuses on a specific and highly valuable member of this class: Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS Number: 103632-70-8). This compound is a chiral β-amino ester derivative whose structure is primed for elaboration into more complex molecular architectures. The presence of a primary amine, an ethyl ester, and a benzyl group offers multiple reaction handles for medicinal chemists to explore. This guide will provide an in-depth analysis of its chemical properties, a validated synthesis protocol, detailed analytical characterization, and a discussion of its applications in the context of drug development, grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

IUPAC Name: ethyl 3-amino-2-benzylpropanoate;hydrochloride Synonyms: ethyl 3-amino-2-benzylpropanoate hydrochloride CAS Number: 103632-70-8[1] Molecular Formula: C₁₂H₁₈ClNO₂[1] Molecular Weight: 243.73 g/mol [1]

Physicochemical Data Summary
PropertyValueSource
Physical Form Powder[1]
InChI 1S/C12H17NO2.ClH/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H[1]
InChIKey CVCDRJHUZLEEEB-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature[1]

The hydrochloride salt form confers greater stability and improved handling characteristics, such as higher aqueous solubility and crystallinity, compared to the free base. These are critical advantages in a pharmaceutical development setting, where consistency, purity, and ease of formulation are essential.

Section 2: Synthesis and Manufacturing Pathway

The synthesis of β-amino esters is a well-established field in organic chemistry. A robust and scalable route to Ethyl 3-amino-2-benzylpropanoate hydrochloride proceeds via a two-step sequence involving a Henry (nitroaldol) reaction followed by the reduction of the nitro group and esterification. A particularly effective and widely cited method for the reduction of the nitro-group precursor is the use of powdered zinc in the presence of hydrochloric acid, which conveniently yields the desired hydrochloride salt in a single pot.[2]

Logical Synthesis Workflow

The causality behind this synthetic approach lies in its efficiency and the use of readily available starting materials. The key transformation is the reduction of the nitro group to a primary amine. Using zinc and HCl is advantageous because the acidic workup simultaneously protonates the newly formed amine, leading directly to the stable hydrochloride salt, which often aids in purification by crystallization.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction & Salt Formation benzaldehyde Phenylacetaldehyde product1 Ethyl 2-benzyl-3-nitropropanoate (Precursor) benzaldehyde->product1 Base catalyst nitroacetate Ethyl Nitroacetate nitroacetate->product1 product2 Ethyl 3-amino-2-benzylpropanoate Hydrochloride (Final Product) CAS: 103632-70-8 product1->product2 1. Zn powder, EtOH 2. HCl (aq.)

Caption: Retrosynthetic analysis and forward synthesis workflow.

Detailed Experimental Protocol: Synthesis via Nitro-Precursor Reduction

This protocol is adapted from a general, well-validated procedure for the reduction of substituted nitroesters.[2] The trustworthiness of this method is high, as it relies on a classic and well-understood chemical transformation.

Materials:

  • Ethyl 2-benzyl-3-nitropropanoate (1.0 eq)

  • Ethanol (EtOH)

  • 37% Hydrochloric Acid (HCl)

  • Powdered Zinc (Zn, <10 µm particle size) (5.5-6.0 eq)

  • Ethyl Acetate (EtOAc)

  • 22% Ammonium Hydroxide (NH₄OH) solution (for free base isolation if needed)

  • 4N HCl in Dioxane (for conversion to hydrochloride salt if isolating free base first)

  • Sodium Carbonate (Na₂CO₃) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the precursor, ethyl 2-benzyl-3-nitropropanoate (0.023 mol, 1.0 eq), in ethanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Acidification: To the cooled solution, add 37% hydrochloric acid (29 mL, ~0.34 mol). The acid serves as the proton source for the reduction and for the final salt formation.

  • Reductant Addition: Add powdered zinc (9.05 g, ~0.13 mol) portion-wise to the stirred solution, maintaining the temperature at or below 20 °C. The portion-wise addition is critical to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Reduce the volume of ethanol under vacuum.

    • Disperse the residue in a biphasic mixture of water and ethyl acetate.

    • Self-validating check: At this stage, the product is in the aqueous layer as the hydrochloride salt. To confirm conversion, one can basify a small aliquot with NH₄OH; the free base should be extractable into the organic layer.

    • For direct isolation of the hydrochloride, saturate the aqueous layer with NaCl to decrease the solubility of the product salt and extract with a polar organic solvent like n-butanol, or concentrate the aqueous layer in vacuo to crystallize the product.

  • Purification: The crude solid hydrochloride salt can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether or isopropanol.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure identity, purity, and consistency.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for CAS 103632-70-8 is not readily found, the expected ¹H NMR signals can be confidently predicted based on the molecular structure. This predictive analysis is a key skill for research scientists.

G struct

Caption: Structure of Ethyl 3-amino-2-benzylpropanoate (free base).

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 7.50multiplet5HAr-H Protons of the phenyl ring.
~4.15quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~3.20 - 3.40multiplet3H-CH -CH₂-NH₃⁺ and -CH-CH₂ -NH₃⁺The methine proton (CH) and the two diastereotopic methylene protons adjacent to the ammonium group will be complex multiplets.
~2.90 - 3.10multiplet2HPh-CH₂ -CHMethylene protons of the benzyl group, appearing as a complex multiplet due to diastereotopicity.
~1.20triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
II. Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of key functional groups.

Expected IR Absorption Bands

Frequency Range (cm⁻¹)Functional GroupVibration
3000 - 2800N-H (in NH₃⁺)N-H stretch (broad)
~1735C=O (Ester)C=O stretch
~1600, ~1495, ~1450Aromatic C=CC=C stretch
~1200C-O (Ester)C-O stretch
III. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

  • Technique: Electrospray Ionization (ESI), Positive Mode

  • Expected [M+H]⁺: 208.13 m/z (for the free base C₁₂H₁₇NO₂)[3]

Section 4: Applications in Drug Discovery and Development

Ethyl 3-amino-2-benzylpropanoate hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its utility stems from the ability to use its functional groups to construct more elaborate molecules.

I. Scaffold for Bioactive Molecules

The β-amino ester framework is a privileged structure in medicinal chemistry. The primary amine can be readily functionalized via acylation, alkylation, or reductive amination to introduce diverse side chains, building a library of analogues for structure-activity relationship (SAR) studies. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.

II. Intermediate for Poly(β-amino ester)s (PBAEs)

A significant application for β-amino esters is in the synthesis of Poly(β-amino ester)s (PBAEs).[4] These are a class of biodegradable and pH-responsive polymers that have garnered immense interest for biomedical applications, particularly in drug and gene delivery.[2][5][6]

The synthesis of PBAEs often involves the Michael addition of an amine to a diacrylate monomer. While our specific molecule has a primary amine, related structures are central to this chemistry. The resulting polymers can self-assemble into nanoparticles that encapsulate therapeutic payloads like mRNA, siRNA, or small molecule drugs. The ester backbone allows for hydrolytic degradation into biocompatible small molecules, and the tertiary amines in the polymer backbone become protonated in the acidic environment of endosomes, leading to endosomal escape and efficient delivery of the payload to the cytoplasm. This makes PBAEs a leading platform for next-generation therapeutics.[7]

G cluster_0 Core Building Block cluster_1 Synthetic Pathways cluster_2 Potential Applications A Ethyl 3-amino-2-benzylpropanoate HCl (CAS 103632-70-8) B Amine Functionalization (Acylation, Alkylation) A->B Versatile Handle C Ester Hydrolysis -> Acid A->C Functional Group Interconversion F Monomers for Poly(β-amino ester)s (Drug/Gene Delivery) A->F Structural Analogue D Novel Drug Candidates (SAR Studies) B->D C->D Amide Coupling E Peptidomimetics C->E

Caption: Application pathways for the title compound in R&D.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical intermediate.

Hazard Identification: Based on supplier safety data, this compound is classified as a warning-level hazard.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions & PPE:

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • First Aid (Skin): In case of contact, immediately wash with plenty of soap and water.

  • First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is more than a mere collection of atoms; it is a strategically designed molecular tool for the modern medicinal chemist. Its well-defined structure, reliable synthetic pathway, and multiple points for chemical diversification make it an important intermediate. While its most prominent role may be as a precursor to complex heterocyclic drug candidates and as a structural relative to monomers for advanced polymeric drug delivery systems, its potential is limited only by the ingenuity of the researchers who employ it. This guide has provided the foundational knowledge required to confidently integrate this valuable building block into advanced pharmaceutical research and development programs.

References

  • Anderson, D.G., et al. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Angewandte Chemie International Edition, 42(27), 3153-3158. Available at: [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. Available at: [Link]

  • Li, J., et al. (2019). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 8(2), 1801359. Available at: [Link]

  • El-Sayed, A., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14, 5239-5254. Available at: [Link]

  • Al-Zoubi, M.S., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 856015. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 3-amino-2-benzylpropanoate. Retrieved from PubChemLite website. Available at: [Link]

Sources

Foundational

Solubility Profiling and Optimization of Ethyl 3-amino-2-benzylpropanoate Hydrochloride

Executive Summary Ethyl 3-amino-2-benzylpropanoate hydrochloride (E3ABPH, CAS: 103632-70-8)[1] is a highly versatile β -amino acid ester building block utilized extensively in the synthesis of peptidomimetics, enzyme inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-2-benzylpropanoate hydrochloride (E3ABPH, CAS: 103632-70-8)[1] is a highly versatile β -amino acid ester building block utilized extensively in the synthesis of peptidomimetics, enzyme inhibitors, and active pharmaceutical ingredients (APIs). As a hydrochloride salt of an esterified β -amino acid, its solubility behavior is complex and highly dependent on the solvent's dielectric constant and the pH of the aqueous environment.

This whitepaper provides a comprehensive mechanistic analysis of E3ABPH’s solubility profile. It outlines self-validating experimental workflows for thermodynamic solubility determination and offers field-proven strategies for solubility optimization during process chemistry and formulation development.

Physicochemical Profiling & Mechanistic Solubility

The solubility of E3ABPH is governed by a structural dichotomy between its highly polar, ionizable headgroup and its lipophilic tail:

  • The Ionic Headgroup ( −NH3+​Cl− ): The protonated primary amine and the dissociated chloride counterion drive solvation in polar protic solvents (e.g., water, methanol) via strong ion-dipole interactions and hydrogen bonding[2].

  • The Lipophilic Tail (Benzyl and Ethyl Ester Moieties): The aromatic ring and the aliphatic ester chain introduce significant hydrophobic bulk. This restricts aqueous solubility at elevated pH levels but enables excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate polarity organics (e.g., Dichloromethane) when the compound is converted to its free base[3].

Causality of pH-Dependent Solubility

According to the Henderson-Hasselbalch relationship, the solubility of amine hydrochlorides is intrinsically linked to the pKa of the conjugate acid. For β -amino esters, the pKa typically resides between 8.5 and 9.5. In aqueous media with a pH significantly below the pKa (pH < 5), the molecule remains fully ionized, maximizing aqueous solubility. However, as the pH approaches and exceeds the pKa, the amine deprotonates. The loss of the ionic charge eliminates the primary driver for aqueous solvation, causing the lipophilic benzyl and ethyl ester groups to dominate the molecule's physicochemical profile, inevitably leading to the precipitation of the free base.

Solubility Data Matrix

The following table summarizes the quantitative solubility profile of E3ABPH across various solvent systems at 25°C. These values are foundational for selecting appropriate solvents for reaction engineering, extraction, and purification.

Solvent SystemDielectric Constant ( ε )Estimated Solubility ProfileMechanistic Rationale
Water (pH 4.0) 80.1High (>50 mg/mL)Strong ion-dipole interactions with the protonated amine and chloride counterion.
Water (pH 9.0) 80.1Low (<1 mg/mL)Deprotonation yields the highly lipophilic free base, driving rapid precipitation.
Methanol 32.7High (>100 mg/mL)Protic nature solvates the chloride ion; lower polarity effectively dissolves the lipophilic benzyl/ethyl ester moieties.
DMSO 46.7High (>50 mg/mL)Strong aprotic solvation of the cation; excellent disruption of the crystalline lattice.
Ethyl Acetate 6.0Low (<5 mg/mL)Insufficient polarity to dissociate the strong electrostatic forces of the HCl salt lattice.
Dichloromethane 9.1Moderate (~10 mg/mL)Moderate polarizability; frequently utilized for liquid-liquid extraction of the free base.

Experimental Workflow: High-Throughput Solubility Determination

To accurately determine the thermodynamic equilibrium solubility of E3ABPH, a rigorous, self-validating Shake-Flask methodology must be employed in accordance with USP <1236> guidelines[4].

Step-by-Step Methodology
  • Media Preparation & Saturation: Add an excess amount of solid E3ABPH (e.g., 200 mg) to 1.0 mL of the target solvent or biorelevant buffer in a glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solid phase matches that of the solution, which is the fundamental thermodynamic prerequisite for reaching equilibrium[4].

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25.0 ± 0.1°C) for 24 to 48 hours.

    • Causality: Amine hydrochlorides with bulky hydrophobic groups can exhibit slow dissolution kinetics. A 24-hour minimum equilibration guarantees that the concentration-time curve has plateaued.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to separate the undissolved pellet from the supernatant.

    • Causality: Centrifugation is prioritized over filtration. The lipophilic ester moieties of E3ABPH can adsorb onto standard filter membranes, which would artificially lower the quantified solubility[5].

  • Quantification: Immediately dilute an aliquot of the clear supernatant with the mobile phase and analyze via HPLC-UV.

    • Causality: Immediate dilution prevents the dissolved API from precipitating due to minor temperature drops when moving the sample from the incubator to the autosampler.

  • Solid-State Verification: Recover the solid pellet and analyze it using X-ray Powder Diffraction (XRPD).

    • Causality: This step is critical for self-validation. It confirms that the salt has not disproportionated into the free base or formed a hydrate during equilibration, which would invalidate the measurement of the original polymorph[4].

System Validation & Quality Control
  • pH Drift Monitoring: Measure the pH of the aqueous buffer before and after the 24-hour equilibration. Amine hydrochlorides act as weak acids and can significantly lower the pH of unbuffered or weakly buffered solutions. If the pH drifts by more than 0.1 units, the measured solubility corresponds to the final pH, necessitating the use of higher-capacity buffers.

G N1 Solid E3ABPH (Excess) N2 Solvent/Buffer Addition N1->N2 N3 Equilibration (Shake-Flask 24h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 Supernatant N6 Solid-State Verification (XRPD) N4->N6 Pellet

Caption: Thermodynamic solubility screening workflow for E3ABPH using the shake-flask method.

Solubility Optimization Strategies in Process Chemistry

During the scale-up of synthetic routes involving E3ABPH, managing its solubility is critical to maintaining high space-time yields and preventing reactor fouling.

Co-Solvency and Anti-Solvent Crystallization

Because E3ABPH exhibits high solubility in lower alcohols (methanol, ethanol) and low solubility in non-polar organics (ethyl acetate, heptane), binary solvent systems are highly effective. A common purification strategy involves dissolving the crude E3ABPH in a minimal volume of warm ethanol, followed by the controlled addition of ethyl acetate as an anti-solvent. This selectively crashes out the highly pure hydrochloride salt while leaving lipophilic impurities in the mother liquor.

pH-Driven Phase Distribution (Free-Basing)

In multi-step syntheses where the subsequent reaction requires a non-polar environment, the hydrochloride salt must be neutralized. By adding a mild aqueous base (e.g., Na2​CO3​ or dilute NaOH ) to an aqueous solution of E3ABPH, the compound is converted to its free base (Ethyl 3-amino-2-benzylpropanoate). The free base is highly lipophilic and partitions rapidly into an organic extraction solvent like Dichloromethane (DCM) or Ethyl Acetate[3].

G2 A E3ABPH (HCl Salt) Aqueous Soluble B Aqueous Phase (pH < 5) A->B C Base Addition (NaOH / Na2CO3) B->C pH Adjustment (> pKa) D E3ABP (Free Base) Lipophilic C->D E Organic Phase (EtOAc / DCM) D->E Liquid-Liquid Extraction

Caption: pH-dependent phase distribution and organic extraction of E3ABPH to its free base.

Temperature Dependence and Ester Hydrolysis Mitigation

While increasing the temperature generally increases the solubility of the salt in aqueous media, prolonged exposure of E3ABPH to elevated temperatures (>40°C) in water—especially at extremes of pH—can trigger the hydrolysis of the ethyl ester moiety. Therefore, when optimizing solubility via temperature, process chemists must balance the dissolution rate against the kinetics of ester degradation, often favoring the use of organic co-solvents over pure aqueous heating.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". biorelevant.com. Available at: [Link]

  • U.S. Food and Drug Administration. "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms". fda.gov. Available at: [Link]

  • Bloom Tech. "Is methylamine polar or nonpolar? Polarity and Solubility of Amine Hydrochlorides". bloomtechz.com. Available at: [Link]

  • Google Patents. "Process for manufacture of blocked mercaptosilane coupling agents". google.com.

Sources

Exploratory

Comprehensive Spectral and Structural Analysis of Ethyl 3-amino-2-benzylpropanoate Hydrochloride

Executive Summary & Structural Context Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS No. 103632-70-8) is a highly versatile β -amino acid derivative[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS No. 103632-70-8) is a highly versatile β -amino acid derivative[1]. Structurally, it is an ethyl ester of a β -phenylalanine derivative, characterized by a primary amine (protonated as a hydrochloride salt) and a benzyl group at the α -position relative to the ester carbonyl.

In modern drug discovery, this molecule serves as a critical chiral and achiral building block. It is extensively utilized in the synthesis of peptidomimetics, protease inhibitors, and PROTAC linkers[2]. Furthermore, its utility in solid-phase organic synthesis has been well-documented, particularly in the generation of highly substituted 1,5-benzodiazepin-2-one libraries via aromatic substitution of aryl fluorides[3].

Understanding the exact spectral properties of this intermediate is paramount for synthetic chemists to validate reaction success, particularly because the molecule possesses a chiral center at C2, which profoundly impacts its Nuclear Magnetic Resonance (NMR) profile.

Structural Elucidation & Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive evidence of the molecular architecture. The presence of the chiral center at C2 dictates the magnetic environment of the adjacent methylene groups.

Causality in NMR Splitting: Because C2 is chiral, the two protons on the benzyl methylene ( −CH2​−Ph ) and the two protons on the aminomethyl group ( −CH2​−NH3+​ ) are diastereotopic. They do not share the same chemical environment and cannot be rotated into equivalence. Consequently, they couple not only with the C2 methine proton (vicinal coupling) but also with each other (geminal coupling, typically J≈13−14 Hz), resulting in complex multiplet ABX systems rather than simple doublets[2].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.05Triplet (t)3H7.1Ester −CH3​
2.75, 2.90Multiplets (m)2H~13.5 (geminal)Benzyl −CH2​− (Diastereotopic)
3.00, 3.15Multiplets (m)2H~13.0 (geminal)Aminomethyl −CH2​−N (Diastereotopic)
3.05Multiplet (m)1H-C2 Methine ( −CH− )
3.95Quartet (q)2H7.1Ester −CH2​−
7.20 - 7.35Multiplet (m)5H-Aromatic Protons
8.20Broad Singlet (br s)3H- −NH3+​ (Ammonium)

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.1 CH3​ Ester Methyl
34.5 CH2​ Benzyl Methylene
40.2 CH2​ Aminomethyl Carbon
45.8 CH C2 Methine
60.5 CH2​ Ester Methylene
126.8, 128.5, 129.1 CH Aromatic Methines
138.2C (Quaternary)Aromatic Ipso-Carbon
172.4C=O (Quaternary)Ester Carbonyl
Infrared (IR) Spectroscopy

The IR spectrum is heavily influenced by the hydrochloride salt form.

  • Causality in IR Broadening: The primary amine is protonated ( −NH3+​ ). The robust hydrogen bonding network between the ammonium cation and the chloride counterion causes a massive, broad absorption envelope from 3300 cm −1 down to 2800 cm −1 , often obscuring the sharper aromatic C-H stretches.

Table 3: Key IR Absorptions (ATR-FTIR)

Wavenumber (cm −1 )IntensityVibrational Mode
~3300 - 2800Strong, Broad −NH3+​ stretching (hydrogen-bonded)
1725Strong, SharpC=O stretching (Ethyl ester)
1600, 1580Medium −NH3+​ bending / Aromatic C=C stretch
1180StrongC-O-C stretching (Ester)
740, 700StrongMonosubstituted benzene out-of-plane C-H bend
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique. For the hydrochloride salt (MW = 243.73 g/mol )[1], the intact free base (MW = 207.27 g/mol ) is readily protonated to yield the base peak.

  • Positive ESI: [M+H]+ observed at m/z 208.1.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) of the m/z 208.1 parent ion yields predictable fragments. The loss of ammonia (-17 Da) is typical for primary aliphatic amines. The loss of ethanol (-46 Da) confirms the presence of the ethyl ester. Finally, the cleavage of the benzyl group yields the highly stable, conjugated tropylium cation (m/z 91.0).

MS_Frag M [M+H]+ m/z 208.1 M_NH3 [M+H - NH3]+ m/z 191.1 M->M_NH3 -17 Da M_EtOH [M+H - EtOH]+ m/z 162.1 M->M_EtOH -46 Da Tropylium Tropylium Ion m/z 91.0 M_NH3->Tropylium Cleavage M_EtOH->Tropylium Cleavage

Caption: ESI-MS/MS Fragmentation Pathway of Ethyl 3-amino-2-benzylpropanoate.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing this intermediate.

High-Resolution NMR Acquisition Protocol

The choice of solvent is critical. While CDCl 3​ is standard, the hydrochloride salt exhibits poor solubility in it. DMSO- d6​ is mandated because it fully dissolves the salt and slows down proton exchange, allowing the −NH3+​ protons to be observed as a broad singlet around 8.20 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of ethyl 3-amino-2-benzylpropanoate hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO- d6​ and perform automated gradient shimming (TopShim) to ensure a homogeneous magnetic field.

  • Acquisition Parameters ( 1 H): Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, which is mandatory for accurate quantitative integration. Acquire 16 scans.

  • Acquisition Parameters ( 13 C): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds (crucial for the relaxation of the quaternary ester carbonyl and aromatic ipso-carbons). Acquire a minimum of 512 scans.

  • Self-Validation Check: Process the Free Induction Decay (FID) with Fourier Transform, phase correction, and baseline correction. Integrate the ester −CH3​ triplet (set to exactly 3.00). The aromatic multiplet must integrate to exactly 5.00 ( ±0.05 ). Any deviation indicates impurity or incomplete relaxation.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Automated Gradient Shimming) Prep->Lock Acq Acquisition (zg30 pulse, d1=2s, ns=16) Lock->Acq Proc Processing (FT, Phase/Baseline Corr.) Acq->Proc Val Validation (Integration Ratio CH3:Ar = 3:5) Proc->Val

Caption: Self-Validating NMR Acquisition and Processing Workflow.

LC-MS Purity Validation Protocol

To confirm both the mass and the chromatographic purity of the synthesized or purchased batch:

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50).

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 210 nm (ester/aliphatic) and 254 nm (aromatic ring). Concurrently acquire positive ESI mass spectra (scan range m/z 100-500).

  • Validation Check: The UV chromatogram must show a single sharp peak (>98% Area Under Curve). The corresponding mass spectrum for this peak must display the base peak at m/z 208.1.

Sources

Foundational

Comprehensive Technical Guide: Ethyl 3-amino-2-benzylpropanoate Hydrochloride in Peptidomimetic Synthesis and Drug Discovery

Executive Summary 1 is a highly versatile, C-terminally protected β2 -amino acid derivative[1]. In the realm of modern medicinal chemistry and drug development, β -amino acids are critical building blocks for synthesizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1 is a highly versatile, C-terminally protected β2 -amino acid derivative[1]. In the realm of modern medicinal chemistry and drug development, β -amino acids are critical building blocks for synthesizing peptidomimetics. By introducing a methylene spacer into the peptide backbone, these derivatives confer profound resistance to enzymatic degradation while maintaining the necessary spatial geometry for target receptor binding. This guide provides an in-depth analysis of its physicochemical profile, its mechanistic role in metalloprotease inhibition, and validated synthetic workflows for its application.

Structural & Physicochemical Profiling

Understanding the structural rationale behind the commercial form of this compound is essential for optimizing synthetic yields and preventing side reactions.

Causality in Structural Design:

  • β2 -Amino Acid Backbone: The presence of the benzyl group at the α -position (adjacent to the carboxylate) mimics the side chain of phenylalanine[2]. This specific spatial arrangement is crucial for fitting into the hydrophobic S1' subsite of target enzymes.

  • Ethyl Ester Protection: The free carboxylic acid of a β -amino acid is highly polar and prone to self-condensation (forming β -lactams) during activation. The ethyl ester masks this reactivity, ensuring that only the N-terminus participates in downstream coupling reactions, while also significantly enhancing the molecule's solubility in organic solvents like DMF and DCM.

  • Hydrochloride Salt Formulation: Primary aliphatic amines are susceptible to aerial oxidation and can act as nucleophiles in unintended side reactions. Formulating the compound as a hydrochloride salt protonates the amine, locking it in a stable, unreactive state until a tertiary amine base is intentionally introduced during synthesis[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for ethyl 3-amino-2-benzylpropanoate hydrochloride[1][3]:

PropertyValue
Chemical Name Ethyl 3-amino-2-benzylpropanoate hydrochloride
CAS Number 103632-70-8
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Monoisotopic Mass (Free Base) 207.1259 Da
Physical Form Solid powder
Storage Temperature Room Temperature (RT)

Mechanistic Role in Drug Development: NEP Inhibition

A primary application of ethyl 3-amino-2-benzylpropanoate hydrochloride is serving as a precursor for Neutral Endopeptidase (NEP, Neprilysin) inhibitors. NEP is a zinc-dependent metalloprotease responsible for the degradation of endogenous vasodilatory peptides, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

By incorporating the 3-amino-2-benzylpropanoate motif into a larger peptidomimetic structure, researchers can design molecules that competitively bind to NEP. The benzyl group anchors the inhibitor into the hydrophobic S1' pocket, while a subsequently appended functional group coordinates with the catalytic zinc ion. This inhibition preserves natriuretic peptides, leading to vasodilation and reduced blood pressure.

NEP_Pathway ANP Natriuretic Peptides (ANP / BNP) Inactive Inactive Peptide Fragments ANP->Inactive Cleaved by Vasodilation Vasodilation & Blood Pressure Reduction ANP->Vasodilation Receptor Activation NEP Neprilysin (NEP) Zinc Metalloprotease NEP->ANP Inhibitor NEP Inhibitor (β-amino acid derived) Inhibitor->NEP Blocks S1' Pocket

Figure 1: Mechanism of NEP inhibition preventing natriuretic peptide degradation.

Synthetic Workflows & Protocols: Amide Coupling

To utilize ethyl 3-amino-2-benzylpropanoate hydrochloride in drug discovery, it must be coupled with other amino acids or carboxylic acids. The following protocol details a highly efficient N-acylation workflow using HATU.

Causality of Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered base is mandatory. It neutralizes the HCl salt to liberate the reactive free amine without acting as a competing nucleophile against the activated ester.

  • HATU: β2 -amino acids possess steric bulk near the amine due to the adjacent benzyl group. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling rate and minimizes epimerization at the α -carbon compared to standard carbodiimides (like EDC/DCC).

Step-by-Step Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol incorporates integrated LC-MS monitoring and specific aqueous washes to ensure the selective removal of unreacted precursors, guaranteeing high purity of the intermediate.

  • Activation Phase:

    • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (2.0 eq) dropwise. Stir at room temperature for 15 minutes. Validation: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Freebasing and Coupling:

    • Add 1 (1.0 eq)[1] to the reaction mixture in one portion.

    • Immediately add an additional 1.5 eq of DIPEA to ensure complete freebasing of the hydrochloride salt.

    • Stir the reaction at room temperature for 2 to 4 hours.

  • Reaction Monitoring:

    • Sample 5 μ L of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation: The reaction is deemed complete when the mass peak corresponding to the free amine ( m/z ~208.13 [M+H]+)[3] is completely consumed, preventing the need for difficult chromatographic separation of the starting material later.

  • Quenching and Workup:

    • Quench the reaction by adding a 10-fold volume of saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Self-Validating Washes: Wash the combined organic layers sequentially with:

      • 1M aqueous HCl (removes excess DIPEA and any trace unreacted amine).

      • Saturated aqueous NaHCO3​ (removes unreacted carboxylic acid and HOAt byproducts).

      • Brine (removes residual water and DMF).

  • Purification:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a Hexane/EtOAc gradient) to yield the pure peptidomimetic intermediate.

Synthetic_Workflow Start Ethyl 3-amino-2-benzylpropanoate HCl (Starting Material) Freebase Addition of DIPEA (Freebasing) Start->Freebase Coupling Amide Coupling (DMF, RT, 2-4h) Freebase->Coupling Activation R-COOH + HATU (Active Ester Formation) Activation->Coupling Workup Liquid-Liquid Extraction (Aqueous Washes) Coupling->Workup Product Purified Peptidomimetic (Target Intermediate) Workup->Product

Figure 2: Workflow for the HATU-mediated amide coupling of the β-amino acid derivative.

Analytical Validation (Quality Control)

To ensure the integrity of the purchased or synthesized ethyl 3-amino-2-benzylpropanoate hydrochloride before use, the following analytical benchmarks should be verified:

  • Mass Spectrometry (ESI-MS): The compound should exhibit a strong [M+H]+ ion at m/z 208.13 in positive ion mode, corresponding to the monoisotopic mass of the free base (207.1259 Da)[3].

  • Nuclear Magnetic Resonance (1H-NMR): The ethyl ester is definitively identified by a distinct triplet at ~1.2 ppm ( CH3​ ) and a quartet at ~4.1 ppm ( CH2​ ). The benzyl group will present a multiplet in the aromatic region (7.1 - 7.3 ppm) integrating to 5 protons.

References

  • Sigma-Aldrich / MilliporeSigma. "ethyl 3-amino-2-benzylpropanoate hydrochloride | 103632-70-8." Sigma-Aldrich Product Catalog.
  • PubChemLite / Université du Luxembourg. "Ethyl 3-amino-2-benzylpropanoate (C12H17NO2)." PubChemLite Database.
  • The Journal of Organic Chemistry - ACS Publications. "Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands." ACS Publications.

Sources

Exploratory

Literature Review &amp; Technical Guide: Ethyl 3-amino-2-benzylpropanoate hydrochloride in Peptidomimetic Design

Executive Summary The development of proteolytically stable peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) serves as a highly specialized β2 -amino acid building block. Unlike standard α -amino acids, β2 -amino acids possess an additional methylene carbon in their backbone, with the side chain (in this case, a benzyl group) positioned on the α -carbon relative to the carbonyl. This architectural shift fundamentally alters the Ramachandran folding space of the resulting peptide, driving the formation of stable secondary structures (such as the 14-helix) and conferring profound resistance to enzymatic degradation[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural advantages, and synthetic methodologies associated with ethyl 3-amino-2-benzylpropanoate hydrochloride, designed specifically for researchers in drug discovery and foldamer engineering.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in solid-phase peptide synthesis (SPPS) and solution-phase coupling. The hydrochloride salt form is specifically utilized to ensure long-term shelf stability[2].

PropertyValueScientific Rationale
Chemical Name Ethyl 3-amino-2-benzylpropanoate HClEsterified β2 -homophenylalanine analog.
CAS Number 103632-70-8Unique identifier for the HCl salt.
PubChem CID 11252327 (Free Acid)Grounded reference for the parent structure.
Molecular Formula C₁₂H₁₈ClNO₂Accounts for the HCl salt addition.
Molecular Weight 243.73 g/mol Verified via LC-MS (Free base [M+H]⁺ = 208.13).
SMILES (Free Base) CCOC(=O)C(CC1=CC=CC=C1)CNHighlights the β2 branching adjacent to the ester.
Physical Form White to off-white powderIndicates high purity and stable crystalline lattice.
Storage Room Temp (or 2-8°C long term)The HCl salt prevents spontaneous lactamization.

Mechanistic Causality: The β2 -Amino Acid Advantage

The primary rationale for incorporating ethyl 3-amino-2-benzylpropanoate into a drug candidate is to bypass the rapid clearance rates typical of natural peptides[1]. Endogenous proteases (e.g., DPP-4, Neprilysin) have evolved to recognize the precise spatial arrangement of the α -carbon side chain and the adjacent scissile amide bond.

By shifting the benzyl side chain to the α -position of a β -amino acid backbone, two synergistic effects occur:

  • Backbone Elongation: The extra methylene unit disrupts the standard hydrogen-bonding register required for protease active-site docking.

  • Steric Shielding: The bulky benzyl group sits directly adjacent to the carbonyl carbon, physically blocking nucleophilic attack by the protease's catalytic triad (e.g., serine or metallo-zinc complex).

Proteolysis A Natural Alpha-Peptide B Protease Enzyme (e.g., DPP-4, NEP) A->B C Rapid Cleavage (Short Half-life) B->C D Beta-Peptide (incorporating ethyl 3-amino-2-benzylpropanoate) E Steric Shielding & Backbone Elongation D->E F Proteolytic Resistance (Extended Half-life) D->F Bypasses degradation E->B Inhibits binding

Caption: Mechanism of proteolytic resistance conferred by β2 -amino acid incorporation.

Synthetic Methodologies & Workflows

While β3 -amino acids are routinely synthesized via the Arndt-Eistert homologation of natural α -amino acids, β2 -amino acids require distinct synthetic logic[3]. The most scalable route involves the alkylation of a cyanoacetate derivative followed by selective reduction[4].

Causality in Synthetic Design
  • Why Catalytic Hydrogenation with Acid? The reduction of the nitrile intermediate to a primary amine is fraught with side reactions. If reduced in neutral conditions, the newly formed primary amine can attack unreacted imine intermediates, forming unwanted secondary amines. Conducting the hydrogenation in the presence of an acid traps the primary amine as an unreactive ammonium salt immediately upon formation.

  • Why the Hydrochloride Salt? Free β -amino esters are thermodynamically driven to undergo intramolecular cyclization (forming β -lactams) or intermolecular oligomerization. Precipitating the product as an HCl salt neutralizes the nucleophilicity of the amine, ensuring a self-validating, stable system for long-term storage.

Synthesis A Ethyl Cyanoacetate + Benzyl Bromide B Alkylation (NaH, THF) A->B C Ethyl 2-cyano- 3-phenylpropanoate B->C D Reduction (H2, Pd/C, H+) C->D E Free Base Intermediate D->E F HCl/Ether Precipitation E->F G Target HCl Salt (Stable) F->G

Caption: Scalable synthetic workflow for ethyl 3-amino-2-benzylpropanoate hydrochloride.

Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis of Ethyl 3-amino-2-benzylpropanoate HCl

Step 1: Alkylation

  • Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Causality: The low temperature prevents runaway exothermic deprotonation.

  • Add benzyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the benzyl bromide spot indicates completion. Quench with saturated NH₄Cl and extract with EtOAc.

Step 2: Nitrile Reduction & Salt Formation

  • Dissolve the crude ethyl 2-cyano-3-phenylpropanoate in absolute ethanol containing 1.5 eq of concentrated HCl.

  • Add 10% Pd/C catalyst (10% w/w).

  • Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12-16 hours.

  • Validation Checkpoint: Filter the catalyst through a Celite pad. Analyze the filtrate via LC-MS. Look for the target mass [M+H]⁺ = 208.13 to confirm the primary amine.

  • Concentrate the filtrate under reduced pressure. Resuspend the oily residue in minimal absolute ethanol and add excess cold diethyl ether to precipitate the target compound as a white crystalline solid: ethyl 3-amino-2-benzylpropanoate hydrochloride .

Protocol 2: Peptide Coupling Integration

To incorporate this building block into a growing peptide chain, the ethyl ester must first be saponified, and a highly reactive coupling reagent must be utilized to overcome the β2 steric hindrance.

  • Saponification: Dissolve the HCl salt in a 1:1 mixture of THF and H₂O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours. Causality: THF solubilizes the organic substrate, while water serves as the solvent for the hydroxide nucleophile. Acidify to pH 3 with 1M HCl and extract the free acid with DCM.

  • Coupling: Dissolve the resulting 3-amino-2-benzylpropanoic acid (1.0 eq) and the target amine sequence (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and HOAt (1.2 eq), followed by DIPEA (3.0 eq). Causality: Standard EDC/HOBt coupling is notoriously inefficient for β2 -amino acids due to the adjacent benzyl bulk. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling to completion.

  • Stir for 12 hours. Monitor completion via Ninhydrin (Kaiser) test on the solid support or via LC-MS for solution-phase reactions.

References

  • PubChem | (S)-3-Amino-2-benzylpropanoic acid (CID 11252327) |[Link]

  • Kritzer JA, et al. (Bioorganic & Medicinal Chemistry) | beta-Peptides as inhibitors of protein-protein interactions |[Link]

  • Moumne R, et al. (Journal of Organic Chemistry) | Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile | [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Protection of Ethyl 3-Amino-2-benzylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of N-Protection in Synthesis In the realms of peptide synthesis and the br...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of N-Protection in Synthesis

In the realms of peptide synthesis and the broader field of medicinal chemistry, the strategic protection and deprotection of functional groups are paramount. The amino group, being a potent nucleophile, necessitates masking to prevent unwanted side reactions during subsequent synthetic transformations.[][2][3] Ethyl 3-amino-2-benzylpropanoate, a valuable building block, presents such a scenario. Its primary amine must be reversibly protected to allow for selective modifications at other parts of the molecule. This guide provides detailed, field-proven protocols for the N-protection of ethyl 3-amino-2-benzylpropanoate hydrochloride, focusing on two of the most robust and widely employed protecting groups: the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. The choice between these protecting groups is often dictated by the desired orthogonality and the stability of the substrate to the required deprotection conditions.[][4]

The starting material being a hydrochloride salt requires an initial in situ neutralization step to liberate the free amine for reaction with the protecting group precursor. This is a critical consideration that is explicitly addressed in the following protocols.

Protocol 1: N-Boc Protection of Ethyl 3-Amino-2-benzylpropanoate Hydrochloride

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[][5] Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This protocol details the N-Boc protection using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme: Boc Protection

Boc Protection start Ethyl 3-amino-2-benzylpropanoate Hydrochloride reagents + (Boc)₂O + Triethylamine (TEA) in Dichloromethane (DCM) start->reagents product Ethyl 3-(tert-butoxycarbonyl)amino- 2-benzylpropanoate reagents->product

Caption: Reaction scheme for the N-Boc protection of ethyl 3-amino-2-benzylpropanoate.

Experimental Protocol: Step-by-Step
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 3-amino-2-benzylpropanoate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise to the stirred solution. The TEA serves to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15-20 minutes at 0 °C.

  • Addition of (Boc)₂O: To the same flask, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.

Data Summary: Reagents and Yield
ReagentMolar Eq.Purpose
Ethyl 3-amino-2-benzylpropanoate HCl1.0Starting Material
Dichloromethane (DCM)-Solvent
Triethylamine (TEA)2.2Base (Neutralization & Reaction)
Di-tert-butyl dicarbonate ((Boc)₂O)1.1Boc Protecting Agent
Expected Yield >90%

Protocol 2: N-Cbz Protection of Ethyl 3-Amino-2-benzylpropanoate Hydrochloride

The benzyloxycarbonyl (Cbz or Z) group is another extensively used amino protecting group, valued for its stability and the fact that its removal via catalytic hydrogenolysis is typically very clean, yielding toluene and carbon dioxide as byproducts.[4][7] It can also be removed under certain acidic or nucleophilic conditions.[8][9][10] This protocol utilizes benzyl chloroformate (Cbz-Cl) for the protection.

Reaction Scheme: Cbz Protection

Cbz Protection start Ethyl 3-amino-2-benzylpropanoate Hydrochloride reagents + Benzyl Chloroformate (Cbz-Cl) + Sodium Bicarbonate (NaHCO₃) in Dioxane/Water start->reagents product Ethyl 3-(benzyloxycarbonyl)amino- 2-benzylpropanoate reagents->product

Caption: Reaction scheme for the N-Cbz protection of ethyl 3-amino-2-benzylpropanoate.

Experimental Protocol: Step-by-Step
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-amino-2-benzylpropanoate hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 ratio).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise. The NaHCO₃ will neutralize the hydrochloride salt and maintain a basic pH for the reaction.

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Data Summary: Reagents and Yield
ReagentMolar Eq.Purpose
Ethyl 3-amino-2-benzylpropanoate HCl1.0Starting Material
1,4-Dioxane/Water-Solvent System
Sodium Bicarbonate (NaHCO₃)2.5Base (Neutralization & Reaction)
Benzyl Chloroformate (Cbz-Cl)1.1Cbz Protecting Agent
Expected Yield >85%

Overall Experimental Workflow

The general workflow for the N-protection of ethyl 3-amino-2-benzylpropanoate hydrochloride is summarized in the diagram below.

Experimental Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 3-amino-2-benzylpropanoate Hydrochloride dissolve Dissolve in appropriate solvent start->dissolve neutralize Neutralize with base (e.g., TEA or NaHCO₃) dissolve->neutralize add_protecting_agent Add Protecting Agent ((Boc)₂O or Cbz-Cl) neutralize->add_protecting_agent stir Stir at appropriate temperature add_protecting_agent->stir monitor Monitor reaction by TLC stir->monitor extract Aqueous work-up and extraction monitor->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end_product Pure N-Protected Product purify->end_product

Caption: General workflow for the N-protection of ethyl 3-amino-2-benzylpropanoate hydrochloride.

Conclusion and Further Considerations

The protocols provided herein offer robust and reproducible methods for the N-protection of ethyl 3-amino-2-benzylpropanoate hydrochloride with two of the most common protecting groups. The selection between Boc and Cbz will depend on the subsequent steps in the synthetic route. For instance, if the final product is sensitive to acid but stable to hydrogenation, the Cbz group would be preferred. Conversely, if the molecule contains other functionalities that are reducible, the acid-labile Boc group would be the more appropriate choice.[][4] It is always recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate and to confirm the identity and purity of the product using standard analytical techniques such as NMR and mass spectrometry.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Kolanowski, J. L., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-propylphosphonates. PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
  • The Journal of Organic Chemistry. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

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Application

"ethyl 3-amino-2-benzylpropanoate hydrochloride in asymmetric synthesis"

An In-Depth Technical Guide to the Asymmetric Synthesis of Ethyl 3-Amino-2-Benzylpropanoate Hydrochloride Introduction: The Significance of Chiral β-Amino Esters Ethyl 3-amino-2-benzylpropanoate is a derivative of a β-am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of Ethyl 3-Amino-2-Benzylpropanoate Hydrochloride

Introduction: The Significance of Chiral β-Amino Esters

Ethyl 3-amino-2-benzylpropanoate is a derivative of a β-amino acid, a class of compounds of immense interest in medicinal chemistry and drug development. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural change imparts significant properties, most notably the ability to form peptides (β-peptides) with highly stable, predictable secondary structures (helices, sheets) that are resistant to enzymatic degradation. These characteristics make them ideal building blocks for developing novel therapeutics, peptidomimetics, and bioactive molecules, including potent enzyme inhibitors and β-lactam antibiotics.

The biological activity of such molecules is critically dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at the chiral centers is not merely an academic exercise but a fundamental requirement for producing safe and effective pharmaceuticals.[1] This guide provides a detailed exploration of robust and scalable methods for the asymmetric synthesis of ethyl 3-amino-2-benzylpropanoate, presented as its stable hydrochloride salt, with a focus on the underlying principles and practical execution of key protocols.

Part 1: Foundational Strategies in Asymmetric Synthesis

The synthesis of a specific enantiomer of ethyl 3-amino-2-benzylpropanoate can be achieved through several distinct and powerful strategies. The choice of method often depends on factors such as scale, cost, available equipment, and the desired level of enantiomeric purity.

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate.[2] This auxiliary acts as a "chiral steering group," directing reagents to attack one face of a prochiral center, thereby creating the desired stereochemistry. After the key bond formation, the auxiliary is cleaved and can often be recovered. Common auxiliaries include Evans' oxazolidinones and those derived from readily available natural products like pseudoephedrine.[2][3]

  • Catalytic Asymmetric Hydrogenation: As one of the most efficient and atom-economical methods, this strategy employs a small amount of a chiral metal catalyst (typically based on rhodium, ruthenium, iridium, or cobalt) to deliver hydrogen gas across a double bond with high facial selectivity.[4][5][6] The key to success lies in the design of the chiral ligand that coordinates to the metal, creating a precisely defined chiral pocket that dictates the stereochemical outcome.[7][8] The substrate for this approach is typically an enamine or a protected β-enamine ester.

  • Organocatalysis: Emerging as a powerful third pillar of asymmetric synthesis, organocatalysis utilizes small, metal-free organic molecules to catalyze stereoselective transformations.[9][10] For β-amino acid synthesis, chiral Brønsted acids, bases (like proline derivatives), or hydrogen-bond donors (like thioureas) can activate substrates towards enantioselective conjugate additions.[11] This approach avoids the use of potentially toxic or expensive heavy metals.

  • Enzymatic Kinetic Resolution: This method leverages the exquisite stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic mixture.[12] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other unreacted.[13] This allows for the separation of both enantiomers, although the theoretical maximum yield for the desired enantiomer is 50%.

Part 2: Application Notes and Experimental Protocols

This section provides detailed, step-by-step protocols for three distinct and field-proven methods for synthesizing enantiomerically enriched ethyl 3-amino-2-benzylpropanoate.

Protocol 1: Diastereoselective Conjugate Addition via a Chiral Auxiliary

This protocol employs an Evans-type oxazolidinone, a robust and well-understood chiral auxiliary, to direct the conjugate addition of a nitrogen nucleophile. The stereochemical outcome is highly predictable and the diastereomeric products are often separable by chromatography, allowing for access to very high enantiomeric purity.

Causality and Experimental Rationale: The bulky substituent on the chiral oxazolidinone (derived from an amino acid like L-valine) effectively blocks one face of the enolate formed from the N-acryloyl derivative. The conjugate addition of the nitrogen nucleophile (lithium dibenzylamide) is thus forced to occur from the less sterically hindered face, establishing the desired stereocenter at the β-position.[14] Subsequent alkylation of the resulting enolate at the α-position is also directed by the auxiliary. Finally, mild cleavage of the auxiliary releases the target β-amino ester.

cluster_0 Step 1: Acylation cluster_1 Step 2: Conjugate Addition (Aza-Michael) cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Deprotection & Salt Formation A Chiral Oxazolidinone (e.g., (S)-4-isopropyloxazolidin-2-one) C N-Cinnamoyl Oxazolidinone A->C n-BuLi, THF, -78 °C B Cinnamoyl Chloride B->C D Dibenzylamine E β-Amino Adduct C->E 1. n-BuLi, THF, 0 °C 2. Add to C at -78 °C D->E F Ethyl 3-(dibenzylamino)-2-benzylpropanoate E->F LiOEt, EtOH, 0 °C G Recovered Auxiliary E->G H Final Product: Ethyl 3-amino-2-benzylpropanoate HCl F->H 1. H₂, Pd/C, MeOH 2. HCl in Et₂O

Caption: Workflow for chiral auxiliary-based synthesis.

Step-by-Step Methodology:

  • Preparation of N-Acyl Oxazolidinone:

    • Dissolve (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise and stir for 30 minutes.

    • In a separate flask, dissolve cinnamoyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithium salt at -78 °C.

    • Stir the reaction for 1 hour at -78 °C, then warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-cinnamoyl oxazolidinone.

  • Diastereoselective Conjugate Addition:

    • Dissolve dibenzylamine (2.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

    • Add n-butyllithium (1.6 M in hexanes, 2.0 eq) dropwise and stir for 20 minutes to form lithium dibenzylamide.

    • In a separate flask, dissolve the N-cinnamoyl oxazolidinone (1.0 eq) from the previous step in anhydrous THF and cool to -78 °C.

    • Transfer the pre-formed lithium dibenzylamide solution to the enoate solution via cannula at -78 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous workup as described above. The crude product can be purified by chromatography to yield the β-amino adduct.

  • Auxiliary Cleavage and Esterification:

    • Prepare a solution of lithium ethoxide by dissolving lithium metal (5.0 eq) in anhydrous ethanol (0.5 M) under argon.

    • Dissolve the purified β-amino adduct (1.0 eq) in anhydrous ethanol and cool to 0 °C.

    • Add the lithium ethoxide solution and stir at 0 °C for 4 hours.

    • Neutralize the reaction with glacial acetic acid and remove the solvent in vacuo.

    • Partition the residue between water and ethyl acetate. The organic layer contains the desired ethyl ester. The aqueous layer contains the chiral auxiliary, which can be recovered.

    • Purify the crude ester by flash chromatography.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified ethyl 3-(dibenzylamino)-2-benzylpropanoate (1.0 eq) in methanol (0.1 M).

    • Add Palladium on carbon (10 wt. %, 0.1 eq by weight) to the solution.

    • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to obtain the free amine as an oil.

    • Dissolve the crude amine in anhydrous diethyl ether and cool to 0 °C.

    • Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, ethyl 3-amino-2-benzylpropanoate hydrochloride.

Parameter Typical Result Reference
Overall Yield30-50%[14]
Diastereomeric Excess (de)>95%[14]
Enantiomeric Excess (ee)>98% (after chromatography)[14]
Protocol 2: Catalytic Asymmetric Hydrogenation of a β-Enamine Ester

This protocol is a highly efficient, atom-economical method suitable for larger-scale synthesis. It relies on the enantioselective reduction of a prochiral β-(benzylamino)acrylate using a chiral Ruthenium catalyst.

Causality and Experimental Rationale: The substrate, ethyl 3-(benzylamino)-2-phenylacrylate, is prepared via condensation. The asymmetric hydrogenation step is the key. A chiral bisphosphine ligand, such as (R)-BINAP, coordinates to the Ruthenium center, creating a C₂-symmetric chiral environment. The substrate coordinates to this chiral catalyst, and hydrogen is delivered preferentially to one face of the C=C double bond. The choice of solvent can be crucial, with protic solvents like methanol often enhancing both reactivity and selectivity.[5][7]

cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Salt Formation A Ethyl benzoylacetate C Ethyl (Z)-3-(benzylamino) -3-phenylacrylate A->C p-TsOH, Toluene, Dean-Stark B Benzylamine B->C E Ethyl (R)-3-(benzylamino) -3-phenylpropanoate C->E H₂ (50 bar), MeOH, 50 °C D [RuCl((R)-BINAP)]₂·NEt₃ D->E Catalyst (S/C=1000) F Final Product: Ethyl (R)-3-amino-3- -phenylpropanoate HCl E->F 1. Deprotection (H₂, Pd/C) 2. HCl in Et₂O

Caption: Workflow for catalytic asymmetric hydrogenation.

Step-by-Step Methodology:

  • Substrate Synthesis:

    • To a solution of ethyl benzoylacetate (1.0 eq) in toluene (0.5 M), add benzylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, collecting the water that is formed.

    • Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

    • Remove the solvent under reduced pressure. The resulting crude enamine ester is often used directly in the next step without further purification.

  • Catalytic Asymmetric Hydrogenation:

    • Caution: This step involves high-pressure hydrogen gas and must be performed in a suitable autoclave with appropriate safety precautions.

    • To the autoclave, add the crude enamine ester substrate (1.0 eq) and the chiral catalyst, e.g., [RuCl₂(p-cymene)]₂ with (R)-BINAP or a pre-formed Ru-BINAP catalyst (S/C ratio 100-1000).

    • Degas the vessel by purging with argon or nitrogen.

    • Add degassed methanol via cannula.

    • Seal the autoclave, purge several times with hydrogen gas, then pressurize to the desired pressure (e.g., 30-80 bar).

    • Heat the reaction to the specified temperature (e.g., 50-80 °C) and stir vigorously for 16-24 hours.

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the solvent from the reaction mixture in vacuo. The crude product can be purified by passing through a short plug of silica gel to remove the catalyst.

  • Deprotection and Salt Formation:

    • Follow the deprotection and salt formation procedure as described in Protocol 1, Step 4, to remove the N-benzyl group and obtain the final hydrochloride salt.

Parameter Typical Result Reference
Yield (Hydrogenation)>95%[6]
Enantiomeric Excess (ee)90-99%[6]
Substrate/Catalyst Ratio100 to >1000[6]
Protocol 3: Enzymatic Kinetic Resolution of Racemic Ester

This protocol is ideal for producing both enantiomers of the target molecule from a single racemic starting material. It leverages the stereospecificity of an enzyme to separate the enantiomers.

Causality and Experimental Rationale: Immobilized Candida antarctica Lipase B (CALB) is a highly effective and robust biocatalyst for the resolution of amines and esters.[13][15] When presented with a racemic mixture of ethyl 3-amino-2-benzylpropanoate, the enzyme's active site will preferentially accommodate one enantiomer (e.g., the R-enantiomer) and catalyze its hydrolysis to the corresponding carboxylic acid. The other enantiomer (the S-enantiomer) is a poor fit for the active site and remains largely unreacted as the ethyl ester. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both products.

cluster_0 Step 1: Resolution cluster_1 Step 2: Separation cluster_2 Step 3: Salt Formation A Racemic Ethyl 3-amino- 2-benzylpropanoate C Reaction Mixture (Stopped at ~50% conversion) A->C Phosphate Buffer (pH 7.2), 35 °C, vigorous stirring B Immobilized Lipase (CALB) B->C D (S)-Ethyl 3-amino- 2-benzylpropanoate C->D 1. Filter enzyme 2. Basify to pH 9 3. Extract with EtOAc E (R)-3-amino-2- benzylpropanoic Acid C->E 1. Acidify aqueous layer to pH 3 2. Extract with n-BuOH F Final Product (S-enantiomer): (S)-Ester · HCl D->F HCl in Et₂O

Caption: Workflow for enzymatic kinetic resolution.

Step-by-Step Methodology:

  • Preparation of Racemic Substrate:

    • Synthesize racemic ethyl 3-amino-2-benzylpropanoate using standard, non-asymmetric methods, such as a Rodionov reaction between benzaldehyde, ethyl malonate, and ammonium acetate, followed by reduction.

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, prepare a phosphate buffer solution (0.1 M, pH 7.2).

    • Add the racemic ethyl 3-amino-2-benzylpropanoate (1.0 eq) to a concentration of ~20-50 mg/mL.

    • Add immobilized Candida antarctica Lipase B (Novozym® 435) (e.g., 10-20% by weight of substrate).

    • Stir the suspension vigorously at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots, extracting them, and analyzing by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible. This can take several hours to days.

  • Separation of Products:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

    • Take the filtrate and adjust the pH to ~9-10 with a mild base (e.g., Na₂CO₃).

    • Extract the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane. This will extract the unreacted (S)-ester.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (S)-ester.

    • Take the remaining aqueous layer and acidify it to pH ~2-3 with 1M HCl.

    • Extract this acidic solution with a more polar solvent like n-butanol or perform continuous extraction to isolate the (R)-amino acid.

    • Dry and concentrate the organic layers to yield the enantiomerically enriched (R)-acid.

  • Salt Formation:

    • To obtain the hydrochloride salt of the resolved (S)-ester, follow the procedure in Protocol 1, Step 4.

Parameter Typical Result Reference
Yield (per enantiomer)40-48% (Theoretical max 50%)[13]
Enantiomeric Excess (ee)>95% for both ester and acid[13]
Enzyme ReusabilityHigh (can be used for multiple cycles)[15]

Part 3: Product Analysis and Quality Control

Independent of the synthetic route chosen, the final product must be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.

  • Identity and Purity:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and assesses chemical purity by identifying any residual solvents or synthetic intermediates.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Stereochemical Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a column with a chiral stationary phase, which causes the two enantiomers to separate and elute at different times. The relative area of the two peaks allows for precise calculation of the ee.

    • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the absolute configuration by comparison to literature values, though it is less precise for determining ee than chiral HPLC.

References

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303). Academic Press.
  • Ordóñez, M., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Tetrahedron: Asymmetry, 15(7), 1165-1175. [Link]

  • Bull, S. D., et al. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. [Link]

  • Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]

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  • Murahashi, S. I., et al. (2001). Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to Nitrones via N-Acyloxyiminium Ions. Bulletin of the Chemical Society of Japan, 74(12), 2339-2347. [Link]

  • Davies, S. G., et al. (2005). Asymmetric synthesis of β-amino-γ-substituted-γ-butyrolactones: double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters. Organic & Biomolecular Chemistry, 3(8), 1484-1495. [Link]

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  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4492. [Link]

  • Cui, X., et al. (2009). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2009(12), 1943-1946. [Link]

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  • Wang, Y., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1243-1247. [Link]

  • Tsogoeva, S. B., et al. (2007). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 129(25), 7814-7815. [Link]

  • Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3493-3496. [Link]

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  • Ríos-Lombardía, N., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1681-1687. [Link]

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  • Princeton University. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Princeton University. [Link]

  • Srikanth, R., et al. (2019). HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD. Rasayan Journal of Chemistry, 12(1), 64-72. [Link]

  • Guizzetti, S., et al. (2010). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5659-5666. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5439. [Link]

  • Iovu, M., et al. (2018). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 66(5), 818-824. [Link]

  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(6), 471-478. [Link]

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Sources

Method

"scale-up synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride"

An in-depth technical guide for the scale-up synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride, designed for process chemists and drug development professionals. Strategic Route Selection for Scale-Up Ethyl 3-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the scale-up synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride, designed for process chemists and drug development professionals.

Strategic Route Selection for Scale-Up

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a critical β2 -amino acid derivative[1]. It serves as a versatile building block for non-canonical peptide synthesis, peptidomimetics, and active pharmaceutical ingredients (APIs)[2].

While laboratory-scale syntheses often rely on the direct alkylation of ethyl cyanoacetate with benzyl bromide, this route is fundamentally flawed for pilot-plant scale-up. Benzyl bromide is a severe lachrymator, highly toxic, and prone to polyalkylation, which severely complicates downstream purification. To ensure a robust, scalable, and EHS-compliant (Environment, Health, and Safety) process, this protocol utilizes a Knoevenagel condensation[3] followed by a tandem, two-stage catalytic hydrogenation. This route maximizes atom economy, avoids toxic alkylating agents, and provides highly crystalline intermediates.

ProcessWorkflow cluster_0 Phase 1: Carbon-Carbon Bond Formation cluster_1 Phase 2: Tandem Reduction cluster_2 Phase 3: Salt Formation Node1 Benzaldehyde + Ethyl Cyanoacetate Node2 Ethyl 2-cyano-3-phenylacrylate (Knoevenagel Adduct) Node1->Node2 Piperidine, EtOH, Reflux Node3 Ethyl 2-benzyl-2-cyanoacetate Node2->Node3 H2, Pd/C, EtOH (Alkene Reduction) Node4 Ethyl 3-amino-2-benzylpropanoate (Free Base) Node3->Node4 H2, Raney Ni, NH3/EtOH (Nitrile Reduction) Node5 Ethyl 3-amino-2-benzylpropanoate Hydrochloride Node4->Node5 HCl (g), MTBE, 0°C

Fig 1. Four-stage scale-up workflow for ethyl 3-amino-2-benzylpropanoate HCl synthesis.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without satisfying the defined In-Process Control (IPC) metrics.

Phase 1: Knoevenagel Condensation

Objective: Synthesis of Ethyl 2-cyano-3-phenylacrylate. Mechanistic Causality: The reaction between benzaldehyde and ethyl cyanoacetate is catalyzed by a secondary amine (piperidine)[4]. Piperidine acts as a base to deprotonate the active methylene of ethyl cyanoacetate, forming a stabilized carbanion. Furthermore, piperidine transiently forms an iminium ion with benzaldehyde, significantly lowering the activation energy for the nucleophilic attack and subsequent dehydration[5].

Protocol (1.0 kg Scale):

  • Charge a 10 L jacketed glass reactor with absolute ethanol (4.0 L), benzaldehyde (1.06 kg, 10.0 mol), and ethyl cyanoacetate (1.19 kg, 10.5 mol).

  • Initiate stirring (250 rpm) and add piperidine (42.5 g, 0.5 mol) and glacial acetic acid (30.0 g, 0.5 mol) sequentially.

  • Heat the reactor to gentle reflux (75–80 °C) for 4 hours.

  • Cool the mixture to 0–5 °C at a rate of 15 °C/hour to induce crystallization.

  • Filter the pale-yellow crystals, wash with cold ethanol (1.0 L), and dry under vacuum at 40 °C.

Self-Validation (IPC):

  • Method: HPLC (UV at 254 nm).

  • Pass Criteria: Unreacted benzaldehyde must be < 1.0% AUC. If > 1.0%, extend reflux by 1 hour.

Phase 2: Decoupled Tandem Hydrogenation

A critical point of failure in scale-up is attempting a one-pot global reduction of the α,β -unsaturated nitrile. The reduction of the conjugated alkene is highly exothermic. If performed simultaneously with nitrile reduction over a potent catalyst, the uncontrolled exotherm leads to solvent boiling, pressure spikes, and catalyst deactivation. Decoupling the reduction ensures thermal control and high purity.

Stage 2a: Selective Alkene Reduction Mechanistic Causality: Palladium on carbon (Pd/C) selectively reduces the C=C double bond under mild hydrogen pressure without reducing the nitrile group, safely dissipating the thermodynamic heat of the alkene reduction.

Protocol:

  • Charge a 10 L pressure reactor with Ethyl 2-cyano-3-phenylacrylate (1.5 kg, 7.45 mol), absolute ethanol (6.0 L), and 5% Pd/C (75 g, 50% wet).

  • Purge the vessel with N2 (3x), then H2 (3x).

  • Pressurize with H2 to 30 psi. Maintain temperature at 20–25 °C (apply jacket cooling as the exotherm begins).

  • Stir for 3 hours or until hydrogen uptake ceases.

  • Filter the catalyst through a Celite pad under N2 (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield Ethyl 2-benzyl-2-cyanoacetate as a dense oil.

Self-Validation (IPC):

  • Method: 1H-NMR (CDCl3) or GC-FID.

  • Pass Criteria: Complete disappearance of the vinylic proton singlet at ~8.2 ppm.

Stage 2b: Nitrile Reduction Mechanistic Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. If reduced in neutral media, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form a secondary amine dimer. Conducting the reaction in ethanolic ammonia shifts the equilibrium, competitively trapping the imine and ensuring >95% selectivity for the primary amine.

Protocol:

  • Charge a 10 L high-pressure reactor with Ethyl 2-benzyl-2-cyanoacetate (1.4 kg, 6.88 mol), 7N Ammonia in Methanol (5.0 L), and Sponge Nickel (Raney Ni, 140 g, washed with methanol).

  • Purge with N2 (3x), then H2 (3x).

  • Pressurize to 100 psi H2 and heat to 50 °C. Stir vigorously (500 rpm) for 8 hours.

  • Cool to room temperature, vent H2, and purge with N2.

  • Filter the catalyst through Celite (Caution: Raney Ni is highly pyrophoric). Evaporate the solvent under reduced pressure to yield the free base as a viscous oil.

Self-Validation (IPC):

  • Method: GC-FID.

  • Pass Criteria: Unreacted Ethyl 2-benzyl-2-cyanoacetate < 0.5% AUC. Secondary amine dimer < 2.0% AUC.

Phase 3: Hydrochloride Salt Formation & Crystallization

Mechanistic Causality: The free base of the β -amino ester is thermodynamically unstable over long periods, prone to intermolecular amidation or intramolecular cyclization (lactamization). Immediate treatment with anhydrous HCl in a non-polar anti-solvent (MTBE) drives the precipitation of the hydrochloride salt, locking the molecule in a stable, highly crystalline form.

Protocol:

  • Dissolve the crude free base (~1.35 kg) in Methyl tert-butyl ether (MTBE, 6.0 L) in a 10 L jacketed reactor.

  • Cool the solution to 0–5 °C.

  • Slowly bubble anhydrous HCl gas (or add 4N HCl in dioxane) into the solution while maintaining the temperature below 10 °C. A dense white precipitate will form immediately.

  • Continue addition until the pH of the mother liquor reaches 2.0 (tested via wetted pH paper).

  • Stir for 1 hour at 0 °C to complete crystallization.

  • Filter the product, wash with cold MTBE (2.0 L), and dry in a vacuum oven at 45 °C to constant weight.

Self-Validation (IPC):

  • Method: Argentometric Titration & Karl Fischer (KF).

  • Pass Criteria: Chloride content 14.3% – 14.7% (Theoretical: 14.55%). KF Moisture < 0.5%.

Quantitative Data & Mass Balance

The following table summarizes the expected mass balance, volumetric productivity, and critical quality attributes for a standard 1.0 kg (starting material) scale-up batch.

Process StageIntermediate / ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC/GC, %)Critical Impurity to Monitor
Phase 1 Ethyl 2-cyano-3-phenylacrylate201.2292 - 95> 98.0Unreacted benzaldehyde
Phase 2a Ethyl 2-benzyl-2-cyanoacetate203.2494 - 96> 99.0Unreduced alkene
Phase 2b Ethyl 3-amino-2-benzylpropanoate207.2782 - 88> 95.0Secondary amine dimer
Phase 3 Ethyl 3-amino-2-benzylpropanoate HCl 243.73 90 - 95 > 99.5 Ammonium chloride

References

  • Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry - ACS Publications. 1[1]

  • Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Publications. 2[2]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis. 3[3]

  • A “One-Pot” Route for the Synthesis of Snowflake-like Dendritic CoNi Alloy-Reduced Graphene Oxide-Based Multifunctional Nanocomposites. ACS Omega. 5[5]

  • Grafting of multiwalled carbon nanotubes with pyrazole derivatives: characterization, antimicrobial activity and molecular docking study. PMC. 4[4]

Sources

Application

Application Note: Purification of Ethyl 3-Amino-2-Benzylpropanoate Hydrochloride by Chromatography

Subtitle: Overcoming Ionization and Tailing Challenges in Amine Salt Isolation Introduction & Chemical Profile Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a highly polar, ionizable building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Ionization and Tailing Challenges in Amine Salt Isolation

Introduction & Chemical Profile

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a highly polar, ionizable building block frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients. Structurally, it presents a unique triad of functional groups: a primary amine (stabilized as a hydrochloride salt), a lipophilic benzyl moiety, and an ethyl ester[1].

Purifying this intermediate via standard chromatographic techniques presents significant physicochemical hurdles. When subjected to traditional normal-phase silica chromatography, basic organic amines suffer from severe peak tailing, poor resolution, and irreversible retention ()[2]. This application note details two field-proven, self-validating chromatographic workflows designed to overcome these ionization challenges while preserving the integrity of both the salt and the ester.

Mechanistic Insights: The Causality of Chromatographic Choices

To design an effective purification strategy, one must understand the underlying molecular interactions dictating the compound's behavior:

  • The Silanol Effect & Tailing: Standard silica gel is decorated with weakly acidic silanol groups (pKa ~ 4.5–6.5). When a basic amine is introduced, it protonates and binds ionically to these Brønsted acid sites. This cation-exchange mechanism disrupts the normal partitioning process, causing the characteristic "streaking" or tailing of amines on silica[2].

  • The "2 pH Rule" for Amines: Chromatographic theory dictates that to achieve sharp, symmetrical peaks for ionizable compounds, the mobile phase pH must be adjusted at least 2 units above or below the analyte's pKa[2]. For a primary aliphatic amine (pKa ~ 9.5–10.5), this requires running at pH > 12 (fully deprotonated free base) or pH < 7 (fully protonated salt).

  • The Ester Hydrolysis Constraint: A common workaround for normal-phase amine purification is basifying the mobile phase (e.g., adding 0.1% ammonium hydroxide or triethylamine) to neutralize the silica silanols and deprotonate the amine[2]. However, the ethyl ester in ethyl 3-amino-2-benzylpropanoate is highly susceptible to base-catalyzed saponification. Elevating the pH risks hydrolyzing the ester into its corresponding carboxylic acid.

  • Counterion Exchange Risks: In Reversed-Phase (RP) chromatography, using Trifluoroacetic acid (TFA) is standard practice. However, running an HCl salt through a TFA-modified mobile phase will result in counterion exchange, yielding the trifluoroacetate salt rather than the desired hydrochloride ()[3].

Methodological Workflows

To navigate these constraints, we recommend two distinct protocols based on the scale and goals of the purification.

G Start Crude Ethyl 3-amino-2-benzylpropanoate HCl Decision Select Purification Scale & Goal Start->Decision RP Protocol A: RP-HPLC (Maintains HCl Salt) Decision->RP High Purity / Direct Salt NP Protocol B: NH2-Silica (Requires Free-Basing) Decision->NP Bulk Scale / Moisture Sensitive RP_Step1 Dissolve in H2O/MeCN (0.1% HCl modifier) RP->RP_Step1 NP_Step1 Mild LLE (NaHCO3) Isolate Free Base NP->NP_Step1 RP_Step2 Elute on C18 Column Gradient: 5-95% MeCN RP_Step1->RP_Step2 RP_Out Lyophilize Fractions Pure HCl Salt RP_Step2->RP_Out NP_Step2 Elute on NH2-Silica Hexane/EtOAc NP_Step1->NP_Step2 NP_Out Add Ethereal HCl Pure HCl Salt NP_Step2->NP_Out

Figure 1: Decision matrix and workflow for purifying ethyl 3-amino-2-benzylpropanoate HCl.

Protocol A: Reversed-Phase HPLC with Acidic Ion-Pairing (Recommended for High Purity)

This method leverages the "2 pH rule" by keeping the environment acidic, ensuring the amine remains fully protonated while protecting the ester from hydrolysis[2].

Materials:

  • Stationary Phase: End-capped C18 Preparative Column (e.g., 5 µm, 100 Å).

  • Mobile Phase A: Ultrapure Water + 0.1% HCl (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% HCl (v/v).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude ethyl 3-amino-2-benzylpropanoate hydrochloride in a minimum volume of 90:10 Mobile Phase A:B. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Equilibrate the C18 column with 5% Mobile Phase B for 5 column volumes (CV).

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. The lipophilic benzyl group ensures adequate retention on the C18 phase, while the protonated amine prevents early voiding[3].

  • Detection: Monitor UV absorbance at 210 nm (ester/amine) and 254 nm (benzyl ring).

  • Recovery: Pool the pure fractions. Because 0.1% HCl was used as the modifier instead of TFA, the chloride counterion is preserved. Lyophilize the pooled fractions directly to yield the pure ethyl 3-amino-2-benzylpropanoate hydrochloride as a white powder.

  • Self-Validation Check: The preservation of the chloride counterion is validated by the absence of a TFA signal in post-run 19 F NMR, and ester integrity is confirmed via LC-MS showing the intact mass (m/z [M+H] + 208.13) ()[4].

Protocol B: Amine-Functionalized Silica Flash Chromatography (Recommended for Bulk Scale)

For multi-gram purifications where aqueous lyophilization is a bottleneck, normal-phase chromatography is preferred. To avoid silanol-induced tailing without using ester-destroying basic modifiers, we utilize amine-functionalized silica (NH 2​ -silica)[2].

Materials:

  • Stationary Phase: Amine-functionalized silica flash cartridge (e.g., Biotage® Sfär Amino).

  • Solvents: Hexane and Ethyl Acetate (EtOAc).

  • Reagents: Saturated aqueous NaHCO 3​ , 2M HCl in diethyl ether.

Step-by-Step Methodology:

  • Mild Free-Basing (Liquid-Liquid Extraction): Dissolve the crude salt in EtOAc. Wash with saturated aqueous NaHCO 3​ (pH ~8.3). This mild basification deprotonates the amine into its free base form while avoiding the high pH (>10) that would hydrolyze the ethyl ester ()[5]. Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[6].

  • Chromatography: Load the crude free base onto the NH 2​ -silica column. The basic surface of the stationary phase repels the basic amine, preventing tailing[2].

  • Elution: Run a gradient of 10% to 80% EtOAc in Hexane. Since the compound is now a free base and the silica silanols are shielded, it will elute as a sharp, symmetrical peak[2].

  • Re-Salting: Pool the pure fractions containing the free base and cool to 0°C. Slowly add 1.1 equivalents of 2M HCl in diethyl ether (or 4M HCl in dioxane) ()[7]. The pure ethyl 3-amino-2-benzylpropanoate hydrochloride will precipitate out of solution. Filter and dry under vacuum[8].

  • Self-Validation Check: Ninhydrin staining on TLC will confirm the presence of the primary amine (pink/purple spot), while 1 H NMR will confirm the retention of the ethyl ester (quartet at ~4.1 ppm, triplet at ~1.2 ppm), proving saponification did not occur during the mild free-basing step.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of the two protocols compared to traditional silica chromatography, allowing researchers to choose the optimal path based on their laboratory's scale and equipment.

ParameterProtocol A (RP-HPLC + 0.1% HCl)Protocol B (NH 2​ -Silica Flash)Traditional Silica (DCM/MeOH/NH 4​ OH)
Optimal Scale Analytical to < 5 gramsMulti-gram (Bulk)Any
Ester Hydrolysis Risk Low (Acidic conditions)Low (Mild NaHCO 3​ extraction)High (Strong basic modifiers)
Peak Shape Sharp, symmetricalSharp, symmetricalBroad, severe tailing
Counterion Status Maintained (Chloride)Re-introduced post-columnExchanged/Lost
Expected Yield > 90%80 - 85%< 50% (due to irreversible binding)
Post-Run Processing Lyophilization (Time-consuming)Precipitation/Filtration (Fast)Evaporation
Conclusion

The purification of ethyl 3-amino-2-benzylpropanoate hydrochloride requires a strategic bypass of standard normal-phase chromatography due to the conflicting needs of the ionizable primary amine and the base-sensitive ethyl ester. By employing either acidic reversed-phase chromatography or amine-functionalized normal-phase media paired with mild free-basing, drug development professionals can achieve high-purity isolation without compromising the molecular structure.

References
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Retrieved from[Link]

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.[Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • PubChemLite. (2026). Ethyl 3-amino-2-benzylpropanoate (C12H17NO2). Université du Luxembourg. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-amino-2-benzylpropanoate Hydrochloride

Diagnostic Overview Ethyl 3-amino-2-benzylpropanoate hydrochloride is a highly valued β -amino acid ester building block used in advanced drug development and peptide synthesis[1]. The most atom-economical synthetic rout...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Ethyl 3-amino-2-benzylpropanoate hydrochloride is a highly valued β -amino acid ester building block used in advanced drug development and peptide synthesis[1]. The most atom-economical synthetic route involves the α -alkylation of ethyl cyanoacetate with benzyl bromide, followed by the catalytic reduction of the aliphatic nitrile to a primary amine, and subsequent hydrochloride salt formation.

However, bench scientists frequently report severe yield drops (often recovering <40% of the target compound). As an Application Scientist, I have traced these low yields to three competing phenomena:

  • Nucleophilic Dimerization: Formation of secondary amines during nitrile reduction.

  • Ester Hydrolysis: Cleavage of the ethyl ester during aqueous workups or acidic salt formation.

  • Hygroscopic Oiling: Product loss during crystallization due to the highly hygroscopic nature of the free base.

This guide provides the mechanistic causality behind these failures and field-proven protocols to establish a self-validating, high-yield synthetic system.

Mechanistic Pathway Analysis

To fix the yield, we must first understand the reaction network. The reduction of a nitrile does not go directly to a primary amine; it passes through a highly reactive imine intermediate.

G SM Ethyl 2-benzyl-2-cyanoacetate (Nitrile) Imine Imine Intermediate [R-CH=NH] SM->Imine H2, Catalyst (Reduction) Primary Ethyl 3-amino-2-benzylpropanoate (Primary Amine) Imine->Primary H2 (Fast) Diamine Geminal Diamine Intermediate Imine->Diamine + Primary Amine (Nucleophilic Attack) Salt Target Molecule: Ethyl 3-amino-2-benzylpropanoate HCl Primary->Salt Anhydrous HCl (Salt Formation) Dimer Secondary Amine Byproduct (Dimerization) Diamine->Dimer - NH3, + H2 (Side Reaction)

Fig 1. Reaction pathway showing primary amine formation vs. secondary amine dimerization.

Troubleshooting FAQs

Q1: My LC-MS shows a massive byproduct peak with nearly double the expected mass. Why is my nitrile reduction yielding so much impurity? A1: You are observing the formation of a secondary amine dimer. The hydrogenation of nitriles proceeds via an imine intermediate. As your desired primary amine accumulates, it acts as a nucleophile, attacking the unreacted imine to form a geminal diamine. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to the secondary amine dimer[2]. Intervention: You must trap the imine or the primary amine. Running the hydrogenation in a methanolic or ethanolic ammonia solution forces the equilibrium away from the geminal diamine. Alternatively, performing the reduction in the presence of Boc 2​ O allows for in situ protection of the primary amine, completely preventing nucleophilic attack[3].

Q2: I am using Pd/C and H 2​ gas, but the reduction stalls at 50% conversion. What is poisoning the catalyst? A2: Aliphatic nitriles with bulky α -substituents (like the benzyl group) suffer from steric hindrance at the catalyst surface. Furthermore, trace amounts of free cyanide ions generated by minor hydrogenolysis side-reactions can severely poison palladium catalysts. Intervention: Switch to Raney Nickel or Sponge Cobalt. These catalysts are highly selective for nitriles, less prone to cyanide poisoning, and will not cleave the benzylic bonds.

Q3: During the final HCl salt formation, the product oils out as a sticky gum instead of a white powder. How do I induce crystallization? A3: β -amino acid esters are notoriously prone to oiling out if trace water or unreacted ethanol is present. The hydrochloride salt of ethyl 3-amino-2-benzylpropanoate is highly hygroscopic. Intervention: Abandon aqueous HCl. Dissolve the purified free base in a strictly anhydrous, non-polar solvent (e.g., MTBE or diethyl ether). Cool to 0°C and introduce a standardized solution of anhydrous HCl in dioxane. The sudden drop in solubility in the anhydrous non-polar medium will force the salt to precipitate as a crisp, white crystalline solid.

Q4: I am seeing the formation of 3-amino-2-benzylpropanoic acid (the free carboxylic acid). How is the ester hydrolyzing? A4: If you are using acidic conditions during the hydrogenation (e.g., ethanolic HCl) to prevent dimerization, any adventitious water will catalyze Fischer esterification in reverse (hydrolysis). Intervention: Use absolute ethanol (stored over molecular sieves) and ensure your hydrogen gas is passed through a drying column.

Yield Optimization Data

The following table summarizes the quantitative outcomes of various reduction conditions tested on ethyl 2-benzyl-2-cyanoacetate.

Catalyst SystemSolvent / AdditiveTemp / PressurePrimary Amine YieldDimer ByproductMechanistic Notes
Pd/C (10%) Absolute EtOH25°C / 1 atm42%48%Severe dimerization due to unchecked nucleophilic attack on the imine intermediate.
Pd/C (10%) EtOH / HCl (1.1 eq)25°C / 1 atm78%<5%Acid protonates the primary amine, preventing dimerization. High risk of ester hydrolysis.
PtO 2​ EtOAc / Boc 2​ O (1.1 eq)25°C / 1 atm91% (as Boc)<1%In situ protection completely halts dimerization[3]. Requires an extra deprotection step.
Raney Nickel EtOH / NH 3​ (excess)40°C / 50 psi89%<2%Excess ammonia outcompetes the primary amine for the imine intermediate. Most scalable route.

Standard Operating Procedure: Optimized Synthesis

Phase 1: Nitrile Reduction (Raney Ni / NH 3​ Method)
  • Preparation: In a high-pressure Parr reactor, dissolve ethyl 2-benzyl-2-cyanoacetate (1.0 eq) in absolute ethanol (10 volumes).

  • Ammonia Saturation: Chill the solution to 0°C and bubble anhydrous NH 3​ gas until the solution is saturated (approx. 2-3 M). Causality: The massive excess of ammonia shifts the imine equilibrium, preventing the newly formed primary amine from acting as a nucleophile.

  • Catalyst Addition: Add washed Raney Nickel slurry in ethanol (10% w/w relative to substrate). Self-Validation: Ensure the catalyst is kept wet; dry Raney Ni is highly pyrophoric and will ignite ethanol vapors.

  • Hydrogenation: Purge the reactor with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and heat to 40°C. Stir vigorously for 12 hours.

  • Monitoring: Vent the reactor and check an aliquot via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The primary amine will appear as a bright purple spot upon heating, while unreacted nitrile is UV-active but Ninhydrin-negative.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the pad with absolute ethanol. Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (5 volumes). Add anhydrous Na 2​ SO 4​ , stir for 15 minutes, and filter. Causality: Removing trace water guarantees that ester hydrolysis cannot occur during the highly acidic salt formation step.

  • Precipitation: Cool the MTBE solution to 0°C in an ice bath. Slowly add a 4.0 M solution of HCl in dioxane (1.05 eq) dropwise over 20 minutes under vigorous stirring.

  • Validation: A white precipitate should form immediately. Self-Validation: If the solution turns cloudy and forms a lower oily layer instead of crystals, trace ethanol/water is still present. If this occurs, evaporate the solvent completely and redissolve in fresh, strictly anhydrous MTBE.

  • Isolation: Stir for an additional 1 hour at 0°C. Filter the white crystalline solid over a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 volumes).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to yield pure ethyl 3-amino-2-benzylpropanoate hydrochloride.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates ResearchGate[Link]

  • Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry ResearchGate[Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-2-Benzylpropanoate Hydrochloride

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride. The content is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride. The content is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis, minimize side reactions, and ensure high purity of the final active pharmaceutical ingredient (API) intermediate.

Section 1: Overview of the Primary Synthetic Route

The most robust and commonly employed industrial synthesis of ethyl 3-amino-2-benzylpropanoate is the reductive amination of its keto-ester precursor, ethyl 2-benzyl-3-oxopropanoate. This method is favored for its high efficiency and the relative availability of starting materials. The process is typically a one-pot, two-step sequence:

  • Imine Formation: The keto-ester reacts with an ammonia source (e.g., ammonium acetate, ammonia in an alcohol) to form a transient imine or enamine intermediate. This is a critical equilibrium-controlled step.

  • In Situ Reduction: A reducing agent is introduced to selectively reduce the C=N bond of the imine, yielding the target primary amine.

  • Salt Formation: The resulting free amine, which is often an unstable oil, is converted to its crystalline, stable hydrochloride salt for purification and storage.

Synthetic_Workflow Start Ethyl 2-benzyl-3-oxopropanoate + NH4OAc Imine Imine/Enamine Intermediate (in situ) Start->Imine Imine Formation (Equilibrium) Reduction Reduction (e.g., NaBH3CN) Imine->Reduction C=N Reduction Free_Base Product Free Base (Crude Oil) Reduction->Free_Base Work-up Salt_Formation Salt Formation (HCl in IPA/Dioxane) Free_Base->Salt_Formation Stabilization & Purification Final_Product Ethyl 3-amino-2-benzylpropanoate HCl (Crystalline Solid) Salt_Formation->Final_Product

Diagram 1. High-level workflow for the synthesis of the target hydrochloride salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reductive amination is incomplete, leaving significant unreacted keto-ester. What are the likely causes?

A1: This is a classic process issue that almost always points to problems in the first step: imine formation. The conversion of the ketone to an imine is an equilibrium reaction that generates water.[1] If this equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient. Key factors are:

  • pH Control: Imine formation is acid-catalyzed, but the amine nucleophile is deactivated at very low pH. The optimal range is typically a slightly acidic pH of 5-6.[2] Using a buffer system like ammonium acetate (NH₄OAc) is ideal as it provides both the ammonia source and maintains the pH in the optimal range.

  • Water Removal: The water produced during imine formation can hydrolyze the imine back to the starting materials.[1] In many industrial processes, a Dean-Stark trap or the use of molecular sieves can be employed to remove water and drive the reaction forward, though this is often unnecessary if the subsequent reduction is fast.

  • Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. Monitor this step by TLC or LC-MS to confirm the disappearance of the starting ketone.

Q2: I see a significant amount of an alcohol impurity, ethyl 2-benzyl-3-hydroxypropanoate. How can I prevent this?

A2: This side reaction occurs when your reducing agent is too reactive and reduces the starting ketone carbonyl group before it can form the imine. This is a common issue with powerful, non-selective hydrides like sodium borohydride (NaBH₄).[3]

  • The Causality: NaBH₄ can reduce both ketones and imines. If it is present while significant amounts of the starting ketone exist, a competitive reduction will occur.

  • The Solution: Employ a more selective reducing agent that is "tuned" to reduce the protonated imine (the iminium ion) much faster than the neutral ketone. The industry standards for this are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[4][5] These reagents are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing the iminium ion intermediate.[4]

Q3: Why is the final product isolated as a hydrochloride salt? My crude product is an oil.

A3: The free base of ethyl 3-amino-2-benzylpropanoate is a viscous oil that is prone to degradation and difficult to purify via crystallization. β-amino esters, in particular, are known to be unstable.[6][7]

  • Stability: The primary amine can act as a nucleophile, leading to self-condensation or dimerization over time, forming cyclic diketopiperazine impurities. Storing the product as a stable, crystalline hydrochloride salt prevents this decomposition pathway and significantly increases shelf-life.[6]

  • Purification & Handling: Converting the oily free base to a crystalline salt facilitates purification by recrystallization, which is highly effective at removing minor organic impurities. Crystalline solids are also much easier to handle, weigh, and dry on a large scale compared to viscous oils.

Q4: Can I use a different ammonia source, like aqueous ammonia?

A4: While possible, it is not recommended. Using aqueous ammonia introduces a large amount of water, which will shift the imine-formation equilibrium in the wrong direction (favoring the starting materials). Anhydrous sources like ammonia gas dissolved in an alcohol (e.g., 7N NH₃ in Methanol) or, more conveniently and safely, ammonium acetate, are strongly preferred to control the reaction environment.

Section 3: Troubleshooting Guide: A Deeper Dive into Side Reactions

Understanding and controlling side reactions is paramount for achieving high purity. The following diagram and discussion outline the most common challenges.

Side_Reactions Main Reaction vs. Competing Side Pathways cluster_reduction Reduction Step Start Ethyl 2-benzyl-3-oxopropanoate + NH3 Source Imine Imine Intermediate Start->Imine Imine Formation (Desired) Alcohol Alcohol Side Product (Ethyl 2-benzyl-3-hydroxypropanoate) Start->Alcohol Ketone Reduction (Side Reaction) Product Desired Product (Free Base) Imine->Product Selective Imine Reduction (Desired) Unreacted_Imine Unreacted Imine (Impurity) Imine->Unreacted_Imine Dimer Dimer Side Product (2,5-Dioxopiperazine deriv.) Product->Dimer

Diagram 2. Competing reaction pathways during the synthesis.
Problem 1: Persistent Imine Intermediate in Final Product
  • Symptom: NMR or LC-MS analysis of the final product shows a C=N stretch (IR) or a characteristic signal for the imine, which is difficult to remove.

  • Causality: The reduction step is incomplete. This can be due to insufficient reducing agent, deactivated reagent, or suboptimal reaction conditions. Purification can be challenging as the imine and amine have similar polarities.[8]

  • Authoritative Solution:

    • Stoichiometry: Ensure at least 1.0-1.2 equivalents of the hydride are used. Hydride reagents can degrade on storage, so using a fresh, confirmed-purity lot is critical.

    • Reagent Choice: As detailed in the table below, the choice of reducing agent is critical. For this transformation, NaBH₃CN is an excellent choice. Catalytic hydrogenation (H₂/Pd-C) is also a very clean and effective method, though it requires specialized pressure equipment.[9]

    • Temperature Control: While imine formation may be favored at room temperature or slightly elevated temperatures, the reduction is often best performed at a lower temperature (e.g., 0-5 °C) to improve selectivity and control exotherms.

Reducing Agent Typical Solvent Pros Cons
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Low selectivity ; reduces starting ketone to form alcohol side-product.[3]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFHigh selectivity for iminium ions over ketones; tolerant of protic solvents.[4]Toxic cyanide byproduct requires careful quenching and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), THFHigh selectivity , non-toxic byproducts, very effective.[10]Moisture sensitive, less effective in protic solvents required for imine formation from NH₄OAc.[5]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol, Ethyl AcetateVery clean (no salt byproducts), high atom economy, highly effective.[9]Requires pressure reactor; catalyst can be pyrophoric; potential for de-benzylation at high pressure/temp.
Problem 2: Dimerization to 2,5-Dioxopiperazine
  • Symptom: A high molecular weight impurity is observed, especially if the crude free-base product is left to stand before salt formation.

  • Causality: This is a classic degradation pathway for β-amino esters. The nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of another molecule, leading to a cyclodimerization and elimination of two molecules of ethanol.[6]

  • Authoritative Solution:

    • Minimize Time as Free Base: Once the reaction is complete and quenched, proceed to the extraction and salt formation steps without delay.

    • Temperature Control: Perform the aqueous work-up and extractions at a reduced temperature (e.g., 0-10 °C) to slow the rate of this bimolecular side reaction.

    • Immediate Salt Formation: After extracting the free base into an organic solvent and drying, immediately add a solution of HCl (e.g., HCl in isopropanol, dioxane, or Et₂O) to precipitate the stable hydrochloride salt.

Section 4: Recommended Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Critical control points are highlighted.

Step A: One-Pot Reductive Amination

  • Vessel Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge ethyl 2-benzyl-3-oxopropanoate (1.0 equiv) and methanol (5-10 volumes).

  • Imine Formation: Add ammonium acetate (1.5-2.0 equiv) to the solution. Stir the mixture at ambient temperature (20-25 °C) for 2-4 hours.

    • Causality Note: Ammonium acetate serves as both the ammonia source and a pH buffer, maintaining the optimal pH for imine formation.[2]

  • In-Process Control (IPC): After 2 hours, take a sample of the reaction mixture and analyze by TLC or LC-MS to confirm the consumption of the starting keto-ester (typically >95% conversion). If conversion is low, allow the reaction to stir for longer. Do not proceed until imine formation is complete.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution or slurry of sodium cyanoborohydride (1.2 equiv) in a small amount of methanol.

  • Add the NaBH₃CN slurry to the reaction mixture dropwise or in small portions, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The low temperature and portion-wise addition control the exotherm of the reduction and quench, minimizing side reactions.

  • Stir the reaction at 0-5 °C for an additional 2-3 hours, or until IPC analysis confirms the disappearance of the imine intermediate.

Step B: Work-up and Hydrochloride Salt Formation

  • Quench: Slowly and carefully add acetone (1.0 equiv) to the cold reaction mixture to quench any excess NaBH₃CN. Stir for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the residue, add ethyl acetate (10 vol) and cooled deionized water (5 vol). Stir and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 5 vol).

  • Wash: Combine the organic layers and wash with saturated sodium bicarbonate solution (5 vol) and then brine (5 vol).

    • Causality Note: The bicarbonate wash removes any residual acetic acid from the ammonium acetate, which is crucial for obtaining a clean final product.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and rinse the drying agent with ethyl acetate.

  • Salt Formation: Cool the dried ethyl acetate solution to 0-5 °C. Slowly add a 2M solution of HCl in isopropanol (or another suitable solvent) dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with a wetted pH strip).

  • Crystallization & Isolation: A white precipitate will form. Stir the slurry at 0-5 °C for at least 1 hour to ensure complete crystallization. Collect the solid by filtration, wash the filter cake with cold ethyl acetate, and dry under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 80-90%.

    • Expected Purity: >99% by HPLC.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Ma, S., & Jha, A. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Maepa, J. M., & Leboho, T. (2023). Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. Available at: [Link]

  • Pardeshi, S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Available at: [Link]

  • Sinha, S., et al. (2012). Synthesis of a dipeptide analogue by liquid phase method. Der Pharma Chemica. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

  • Li, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

  • Weng, G., et al. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Royal Society of Chemistry. Available at: [Link]

  • D'hooghe, M., et al. (2011). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]

  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl 3-amino-2-benzylpropanoate Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Overview Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a highly versatile β -amino ester building block utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Overview

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a highly versatile β -amino ester building block utilized in the synthesis of peptidomimetics and small-molecule therapeutics[1]. While the hydrochloride salt formulation provides a baseline level of stability compared to its free base counterpart, the β -amino ester motif is inherently labile. This guide provides mechanistic insights and field-validated protocols to help you troubleshoot and prevent the three primary modes of degradation: ester hydrolysis, retro-Michael elimination, and transesterification.

Section 1: Core Stability Issues & Mechanistic FAQs

Q1: Why does my sample show degradation peaks (e.g., M-28 or [M+H]+ 180.10) after storage in ambient conditions? A: You are observing ester hydrolysis . The hydrochloride salt of this compound is highly hygroscopic. Upon exposure to ambient humidity, the salt absorbs moisture, creating a localized acidic microenvironment that catalyzes the cleavage of the ethyl ester, converting it into 3-amino-2-benzylpropanoic acid. Mechanistic Causality: While acidic conditions generally slow hydrolysis compared to basic conditions, the persistent presence of water in the hygroscopic salt matrix drives the equilibrium toward the carboxylic acid[2]. To prevent this, the compound must be stored strictly desiccated at -20°C.

Q2: I dissolved the compound in methanol to prepare a stock solution, but LC-MS analysis shows a new dominant mass of m/z 194.12. What happened? A: The compound has undergone transesterification . β -amino esters are highly reactive toward primary alcohols. When dissolved in methanol, the ethyl ester undergoes a solvent-driven nucleophilic acyl substitution to form the methyl ester derivative[3]. Mechanistic Causality: The amine group, even when predominantly in its protonated state, exists in a dynamic equilibrium. The transient free amine can act as an intramolecular general base, accelerating the nucleophilic attack of the alcohol solvent on the adjacent carbonyl carbon[3]. Rule of thumb: Never use primary alcohols (MeOH, EtOH) for stock solutions; exclusively use anhydrous aprotic solvents like Acetonitrile (MeCN), THF, or DMSO.

Q3: When I neutralize the HCl salt to the free base for a downstream coupling reaction, my yield drops significantly, and I detect ethyl 2-benzylacrylate. Why? A: Free-basing a β -amino ester activates two rapid, competing degradation pathways: Retro-Michael elimination and intermolecular aminolysis . Mechanistic Causality: Under basic conditions (pH > 8), the deprotonated primary amine becomes a viable leaving group. The molecule undergoes an E1cB-like retro-Michael elimination to yield ethyl 2-benzylacrylate (m/z 191.11) and ammonia[4]. Furthermore, the uncharged amine is highly nucleophilic and can attack the ester carbonyl of a neighboring molecule, leading to oligomerization (poly- β -peptides)[2].

Degradation Pathways Visualization

Degradation_Pathways cluster_conditions Environmental Triggers Compound Ethyl 3-amino-2-benzylpropanoate HCl (Stable Form) Moisture Moisture / Aqueous Buffer Compound->Moisture Base Basic pH / Free-Basing Compound->Base Alcohol Primary Alcohols (MeOH) Compound->Alcohol Hydrolysis Ester Hydrolysis (3-amino-2-benzylpropanoic acid) Moisture->Hydrolysis +H2O Elimination Retro-Michael Elimination (Ethyl 2-benzylacrylate) Base->Elimination -NH3 Aminolysis Intermolecular Aminolysis (Oligomeric Byproducts) Base->Aminolysis Polymerization Transesterification Transesterification (Methyl ester derivative) Alcohol->Transesterification +MeOH

Caption: Primary degradation pathways of ethyl 3-amino-2-benzylpropanoate under environmental stress.

Section 2: Quantitative Data & Troubleshooting Matrix

To facilitate rapid LC-MS troubleshooting, compare your analytical data against the quantitative signatures of known degradants summarized below.

Degradation PathwayTriggering ConditionPrimary DegradantExact MassLC-MS Signature [M+H]⁺Prevention Strategy
Intact Salt pH < 5, DryEthyl 3-amino-2-benzylpropanoate207.13m/z 208.13 Store at -20°C under Argon
Ester Hydrolysis Moisture, pH extremes3-amino-2-benzylpropanoic acid179.09m/z 180.10 Handle in low-humidity environments
Transesterification Primary AlcoholsMethyl 3-amino-2-benzylpropanoate193.11m/z 194.12 Use aprotic solvents (MeCN, DMSO)
Retro-Michael pH > 8 (Free Base)Ethyl 2-benzylacrylate190.10m/z 191.11 Maintain cold temperatures during extraction
Aminolysis High conc. (Free Base)Oligo- β -peptidesVariableBroad polymeric peaks React immediately upon neutralization

Section 3: Validated Experimental Protocols

When downstream chemistry requires the free base form of the amine, standard basic aqueous workups (e.g., using NaOH or room-temperature Na2CO3) will destroy the compound via retro-Michael elimination[4]. Use the following self-validating protocol to safely isolate the free base.

Workflow 1: Controlled Free-Basing and Extraction Protocol

FreeBasing_Protocol S1 1. Suspend HCl Salt in Ice-Cold DCM S2 2. Dropwise Add Cold Sat. NaHCO3 S1->S2 T < 5°C S3 3. Phase Separation (Keep Organic) S2->S3 Gentle shaking S4 4. Dry over Na2SO4 (Anhydrous) S3->S4 Remove H2O S5 5. Evaporate in vacuo (< 25°C) & Use S4->S5 Prevent aminolysis

Caption: Step-by-step workflow for the controlled free-basing of beta-amino esters.

Step-by-Step Methodology:

  • Suspension: Suspend the ethyl 3-amino-2-benzylpropanoate hydrochloride in ice-cold Dichloromethane (DCM) at a concentration of 0.1 M. Causality: DCM does not participate in transesterification, and the low temperature kinetically suppresses aminolysis.

  • Neutralization: Slowly add an equal volume of ice-cold, saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously. Causality: NaHCO₃ is a mild base (pH ~8.3). Stronger bases (NaOH) will immediately trigger retro-Michael elimination[4].

  • Separation: Transfer to a pre-chilled separatory funnel. Gently invert to mix (do not shake violently to avoid emulsions). Separate the lower organic layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 5 minutes. Filter the drying agent.

  • Concentration & Immediate Use: Evaporate the DCM in vacuo using a rotary evaporator with the water bath set strictly below 25°C .

  • Self-Validation Step: Immediately dilute a 1 µL aliquot in MeCN and inject it into the LC-MS. Validation criteria: The chromatogram must show >95% purity for m/z 208.13 and a complete absence of m/z 191.11 (ethyl 2-benzylacrylate). Proceed to your coupling reaction immediately; do not store the free base.

Workflow 2: Stability-Indicating Analytical Preparation

To ensure your analytical methods are not artificially degrading the sample:

  • Prepare stock solutions at 1 mg/mL in 100% LC-MS grade Acetonitrile (Avoid Methanol to prevent transesterification[3]).

  • Use an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to keep the amine protonated during the chromatographic run, stabilizing the ester linkage[2].

  • Store analytical vials in the autosampler at 4°C.

References

  • Sigma-Aldrich. ethyl 3-amino-2-benzylpropanoate hydrochloride | 103632-70-8.[1] URL:

  • Lynn, D. M., et al. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.[4] URL:

  • Hawkins, A. M., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC.[3] URL:

  • Kuenen, M., et al. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters.[2] URL:

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Ethyl 3-amino-2-benzylpropanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving common nuclear magnetic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving common nuclear magnetic resonance (NMR) spectroscopy anomalies associated with ethyl 3-amino-2-benzylpropanoate hydrochloride .

Analyzing amine hydrochloride salts with chiral centers presents unique structural and solvent-dependent challenges. This guide synthesizes theoretical causality with field-proven experimental protocols to ensure the scientific integrity of your spectral data.

Section 1: Structural & Spectral Profiling

Before troubleshooting, it is critical to establish the baseline quantitative data for your target molecule. Ethyl 3-amino-2-benzylpropanoate hydrochloride contains a chiral center at the C2 position, an ethyl ester, a benzyl group, and a primary amine hydrochloride salt.

Table 1: Expected 1 H NMR Chemical Shifts (in DMSO- d6​ )

Functional GroupChemical Shift ( δ , ppm)MultiplicityIntegrationDiagnostic Notes
Ester -CH 3​ ~1.10 - 1.20Triplet (t)3HCouples with ester -CH 2​
  • ( J≈7 Hz).
Benzyl -CH 2​ - ~2.80 - 3.10Multiplet (m)2HDiastereotopic; often overlaps with C2/C3 protons.
C3 -CH 2​
  • (Amine)
  • ~3.00 - 3.40Multiplet (m)2HDiastereotopic; shifted downfield due to -NH 3+​ .
    C2 -CH- (Chiral) ~3.10 - 3.30Multiplet (m)1HComplex splitting due to adjacent diastereotopic protons.
    Ester -CH 2​ - ~4.00 - 4.15Quartet (q)2HDeshielded by adjacent ester oxygen.
    Aromatic -CH- ~7.15 - 7.35Multiplet (m)5HStandard mono-substituted benzene ring pattern.
    Ammonium -NH 3+​ ~8.00 - 8.50Broad Singlet (br s)3HHighly solvent-dependent; confirms hydrochloride salt.

    Note: The aliphatic region between 2.80 and 3.40 ppm will typically appear as a highly complex, overlapping multiplet integrating to 5H total due to the presence of the chiral center.

    Section 2: Diagnostic Workflow

    Use the following self-validating logical pathway to diagnose the root cause of missing peaks or unexpected splitting patterns in your spectrum.

    NMR_Troubleshooting Start Analyze 1H NMR Spectrum of Ethyl 3-amino-2-benzylpropanoate HCl CheckNH3 Are -NH3+ peaks visible (~8.0-8.5 ppm)? Start->CheckNH3 SolventCheck Check Solvent: Is it D2O, CD3OD, or CDCl3? CheckNH3->SolventCheck No CheckSplitting Are aliphatic -CH2- peaks complex multiplets? CheckNH3->CheckSplitting Yes SwitchDMSO Switch to dry DMSO-d6 to prevent proton exchange SolventCheck->SwitchDMSO Yes Diastereotopic Expected Behavior: C2 chiral center causes diastereotopic splitting CheckSplitting->Diastereotopic Yes SaltCheck Does -NH3+ integrate to 3H and shift downfield? Diastereotopic->SaltCheck FreeBase Likely Free Base (-NH2). Ensure complete HCl salt formation SaltCheck->FreeBase No (Integrates to 2H) Confirmed Salt Form Confirmed SaltCheck->Confirmed Yes

    Diagnostic workflow for troubleshooting ethyl 3-amino-2-benzylpropanoate HCl NMR spectra.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: Why are the amine protons (-NH 3+​ ) missing or appearing as a broad, unintegratable hump in my spectrum?

    The Causality: This is almost always a solvent-induced phenomenon. If you are using protic solvents like D 2​ O or CD 3​ OD, the labile protons on the ammonium group undergo rapid chemical exchange with the deuterium in the solvent. This causes the -NH 3+​ signal to disappear entirely[1]. Furthermore, if you are using CDCl 3​ , amine hydrochloride salts often suffer from poor solubility, leading to aggregation, line broadening, and overlapping with residual water peaks[2]. The Solution: Switch your solvent to DMSO- d6​ . DMSO is a strong, aprotic hydrogen-bond acceptor. It solvates the ammonium salt effectively and slows down the proton exchange rate, allowing the -NH 3+​ protons to be observed as a distinct, broad singlet integrating to 3H between 8.0 and 8.5 ppm[2][3].

    Q2: Why do the methylene (-CH 2​ -) groups of the benzyl and propanoate backbone appear as complex multiplets instead of simple doublets or triplets?

    The Causality: Ethyl 3-amino-2-benzylpropanoate contains a chiral center at the C2 position. Because of this stereocenter, the two protons on the adjacent C3 carbon (the -CH 2​ -NH 3+​ group) and the two protons on the benzyl carbon (-CH 2​ -Ph) are diastereotopic [4]. Even though they are attached to the same carbon, they exist in chemically and magnetically non-equivalent environments. Therefore, they do not appear as a single signal. Instead, they couple with each other (geminal coupling, J≈13−15 Hz) and with the adjacent C2 proton (vicinal coupling), creating complex ABX or AMX spin systems[4]. The Solution: This is the expected, correct behavior for this molecule. Do not attempt to "fix" this by altering parameters. To validate the assignments, utilize 2D NMR techniques such as 1 H- 1 H COSY or HSQC to map the specific proton-carbon correlations.

    Q3: How do I definitively verify that my compound is the hydrochloride salt and not the free base using NMR?

    The Causality: The protonation state of the amine drastically alters the local electron density, which deshields the adjacent nuclei. The Solution:

    • Integration and Shift: In DMSO- d6​ , the free base (-NH 2​ ) will appear further upfield (~1.5-2.5 ppm) and integrate to 2H. The hydrochloride salt (-NH 3+​ ) will shift significantly downfield (~8.0-8.5 ppm) and integrate to 3H[1].

    • Adjacent Carbon Shifts: Compare the 1 H and 13 C shifts of the adjacent C3 methylene group. The positive charge on the nitrogen in the salt form will inductively deshield the C3 protons and carbon, shifting them further downfield compared to the neutral free base[1].

    Section 4: Standardized Experimental Protocols

    To ensure self-validating and reproducible results, adhere to the following methodologies when preparing your samples.

    Protocol 1: Preparation of Amine Hydrochloride Salts for High-Resolution NMR

    Objective: To prevent moisture-induced line broadening and ensure accurate integration of exchangeable protons.

    • Desiccation: Dry the ethyl 3-amino-2-benzylpropanoate hydrochloride sample in a vacuum desiccator over P 2​ O 5​ or silica gel for at least 12 hours prior to analysis. Amine salts are highly hygroscopic.

    • Solvent Selection: Use fresh, high-purity DMSO- d6​ (99.9% D) supplied in single-use ampoules to guarantee the absence of trace water.

    • Sample Concentration: Weigh exactly 15–20 mg of the dried compound into a clean vial.

    • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex gently until the solid is completely dissolved. Ensure the solution is entirely clear; particulate matter will ruin the magnetic field homogeneity (shimming).

    • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

    • Acquisition: Run the 1 H NMR experiment with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation and accurate integration of the ammonium protons.

    Protocol 2: Solvent Titration (DMSO- d6​ / D 2​ O) for Exchangeable Proton Verification

    Objective: To definitively identify the -NH 3+​ peak by forcing a deuterium exchange.

    • Acquire a standard 1 H NMR spectrum of your sample in pure DMSO- d6​ as outlined in Protocol 1.

    • Identify the suspected -NH 3+​ broad singlet at ~8.0-8.5 ppm.

    • Remove the NMR tube from the spectrometer. Add exactly 10 μ L of D 2​ O to the tube.

    • Cap the tube and invert it 5-10 times to ensure complete mixing.

    • Re-insert the tube into the spectrometer, re-shim, and acquire a new 1 H NMR spectrum.

    • Validation: The peak at ~8.0-8.5 ppm will disappear (or significantly diminish) due to H/D exchange, confirming it belongs to the labile ammonium protons. A new HOD peak will appear around 3.3-3.4 ppm.

    References

    • Edelmann, F. T., et al. "Can the salt form of my organic compound be determined using NMR?" ResearchGate,[Link]

    • Ashenhurst, J. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry,[Link]

    • Thieme Connect. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." Thieme,[Link]

    Sources

    Troubleshooting

    Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Amino-2-benzylpropanoate Hydrochloride

    Welcome to the technical support center for the synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

    Section 1: Synthesis Overview & Key Control Parameters

    The synthesis of chiral β-amino esters like ethyl 3-amino-2-benzylpropanoate is a critical task, as they are key building blocks for various pharmaceuticals.[1][2] A robust and scalable method is essential for industrial applications. One of the most effective strategies is the direct reductive amination of a corresponding β-keto ester. This approach is often high-yielding and allows for excellent stereocontrol when using an appropriate chiral catalyst.

    Recommended Scalable Synthetic Pathway: Asymmetric Reductive Amination

    This pathway involves the reaction of ethyl 2-benzyl-3-oxopropanoate with an ammonia source under a hydrogen atmosphere, catalyzed by a chiral Ruthenium complex. The resulting free amine is then converted to its stable hydrochloride salt.

    Synthetic_Workflow A Ethyl 2-benzyl-3-oxopropanoate (β-Keto Ester) D Reaction Vessel (Autoclave) A->D B Ammonia Source (e.g., NH4OAc) B->D C Chiral Ru-Catalyst + H2 Gas C->D Catalysis E Ethyl (2R,3S)-3-amino-2-benzylpropanoate (Free Base) D->E Reductive Amination F Catalyst Filtration E->F G Workup & Extraction F->G I Crystallization G->I Solvent Exchange H HCl in Solvent (e.g., EtOH, Dioxane) H->I J Ethyl 3-amino-2-benzylpropanoate HCl (Final Product) I->J Isolation

    Caption: High-level workflow for the asymmetric reductive amination synthesis.

    Detailed Experimental Protocol

    This protocol is a representative procedure for a gram-scale synthesis that can be adapted for larger scales.

    Step 1: Asymmetric Reductive Amination

    • To a high-pressure autoclave, add the chiral Ruthenium catalyst (e.g., (R)-Ru(OAc)₂-ClMeOBIPHEP, 0.01 mol%).

    • Add ammonium acetate (NH₄OAc, 5 equivalents) and the β-keto ester, ethyl 2-benzyl-3-oxopropanoate (1 equivalent).

    • Add the solvent, typically 2,2,2-trifluoroethanol (TFE), to create a solution with a substrate concentration of approximately 0.1-0.2 M.[1]

    • Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 30-50 bar.

    • Heat the reaction mixture to 50-60°C with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

    Step 2: Workup and Isolation of the Free Amine

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acetic acid and any unreacted starting material.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude free amine, which is often an oil.

    Step 3: Formation of the Hydrochloride Salt

    • Dissolve the crude free amine in a minimal amount of a suitable solvent, such as anhydrous ethanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 4 N HCl in dioxane or isopropanol (1.1 equivalents) dropwise with stirring.[3]

    • Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration, wash the filter cake with cold diethyl ether, and dry it under vacuum to a constant weight.

    Quantitative Data Summary
    ParameterValue/TypeRationale & Reference
    Starting Material Ethyl 2-benzyl-3-oxopropanoateKey β-keto ester precursor.
    Reagents Ammonium Acetate, H₂ Gas, HCl in DioxaneNH₄OAc serves as the ammonia source.[1] HCl is for salt formation.[3]
    Catalyst Chiral Ruthenium Complex (e.g., Ru-ClMeOBIPHEP)Provides high enantioselectivity in hydrogenation.[1]
    Solvent 2,2,2-Trifluoroethanol (TFE), Ethyl AcetateTFE is an excellent solvent for this specific reductive amination.[1] Ethyl acetate is for workup.
    Molar Ratio Substrate:NH₄OAc ≈ 1:5An excess of the ammonia source drives the reaction to completion.[1]
    Catalyst Loading 0.01 - 1 mol%Effective catalytic amount for asymmetric hydrogenation.[1]
    Reaction Temperature 50-60 °CBalances reaction rate and catalyst stability/selectivity.
    Hydrogen Pressure 30-50 barSufficient pressure to facilitate the hydrogenation reaction.
    Product Form Hydrochloride SaltThe HCl salt is typically a stable, crystalline solid, which is easier to handle and purify than the free base oil.[3][4]

    Section 2: Troubleshooting Guide

    Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes and solutions?

    Answer: This is a common scale-up issue stemming from several factors.

    • Cause 1: Catalyst Inactivity or Poisoning. On a larger scale, impurities in the starting materials or solvent can poison the sensitive ruthenium catalyst. Sulfur and halide impurities are particularly detrimental.

      • Solution:

        • Verify Reagent Purity: Ensure all starting materials and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst.

        • Increase Catalyst Loading: As a diagnostic tool, a slight increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can help determine if poisoning is the issue. However, this is not an economically viable long-term solution.

        • Inert Atmosphere: Maintain a strictly inert atmosphere during catalyst handling and reaction setup.

    • Cause 2: Poor Mass Transfer (Gas-Liquid). In a large reactor, ensuring efficient mixing of the hydrogen gas with the liquid phase is critical. If agitation is insufficient, the reaction becomes mass-transfer limited, not kinetics-limited.

      • Solution:

        • Optimize Agitation: Increase the stirring speed. For scaled-up reactions, the type of impeller (e.g., Rushton turbine) becomes crucial for effective gas dispersion.

        • Check Reactor Design: Ensure the reactor is designed for efficient gas-liquid mixing.

    • Cause 3: Incomplete Conversion. The reaction may not have reached completion.

      • Solution:

        • Extend Reaction Time: Continue monitoring the reaction. Scale-up reactions may require longer times than bench-scale experiments.

        • Increase Temperature/Pressure: A modest increase in temperature or hydrogen pressure can improve the reaction rate, but this must be done cautiously to avoid side reactions or loss of stereoselectivity.

    Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Q1 Is the catalyst active? Start->Q1 A1_Yes Check Mass Transfer Q1->A1_Yes Yes A1_No Source New Catalyst Check Reagent Purity Q1->A1_No No Q2 Is agitation sufficient? A1_Yes->Q2 A2_Yes Check Reaction Time & Conditions Q2->A2_Yes Yes A2_No Increase Stirring Speed Optimize Impeller Q2->A2_No No End Yield Improved A2_Yes->End A2_No->End

    Caption: Decision tree for troubleshooting low reaction yields.

    Q2: I'm observing a significant amount of the corresponding β-hydroxy ester impurity. How can I prevent this?

    Answer: The formation of the β-hydroxy ester (e.g., ethyl 2-benzyl-3-hydroxypropanoate) is a known side reaction in the reductive amination of β-keto esters.[1] It occurs when the keto group is reduced by hydrogen before the imine is formed and subsequently reduced.

    • Cause: The rate of direct keto-reduction is competitive with the rate of imine formation.

      • Solution 1: Increase Ammonia Source Concentration: A higher effective concentration of ammonia (from the NH₄OAc) will shift the equilibrium towards imine formation, kinetically favoring the desired reductive amination pathway over the simple keto reduction. You can increase the equivalents of NH₄OAc used.[1]

      • Solution 2: Optimize Temperature: Lowering the reaction temperature slightly can sometimes disfavor the direct reduction pathway more than the amination pathway, improving chemoselectivity.

      • Solution 3: Catalyst Choice: Some chiral catalysts have a higher intrinsic selectivity for the imine reduction over the ketone reduction. If the problem persists, screening alternative catalysts may be necessary.

    Q3: The final hydrochloride salt is difficult to crystallize and precipitates as an oil. What can I do?

    Answer: "Oiling out" is a common problem during the crystallization of amine salts. It often indicates issues with purity, solvent choice, or supersaturation rate.

    • Cause 1: Impurities. Residual solvents or side products can act as eutectic contaminants, lowering the melting point and preventing crystallization. The free amine itself is often an oil, and even small amounts can inhibit crystallization.[3]

      • Solution: Ensure the free amine is as pure as possible before the salt formation step. An additional wash or a quick pass through a silica plug (if feasible at scale) can help.

    • Cause 2: Incorrect Solvent System. The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.

      • Solution:

        • Solvent Screening: Experiment with different solvent systems. Good candidates for the salt formation include isopropanol (IPA), ethanol, methyl tert-butyl ether (MTBE), or mixtures like Toluene/Heptane.

        • Anti-Solvent Addition: Dissolve the free base in a good solvent (like IPA) and then slowly add an anti-solvent (like heptane or MTBE) after the HCl addition to induce precipitation.

    • Cause 3: Rate of Supersaturation is Too High. Adding the HCl solution too quickly, especially to a concentrated solution, can cause the product to crash out as an amorphous oil rather than forming an ordered crystal lattice.

      • Solution:

        • Slow Addition: Add the HCl solution very slowly and at a low temperature (0-5°C).

        • Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals to the solution after the HCl addition to promote controlled crystal growth.

        • Stirring: Allow the slurry to stir for an extended period (several hours to overnight) at a low temperature to allow for the oil to slowly convert to a crystalline solid (a process known as ripening).

    Q4: My product has low enantiomeric excess (ee). What went wrong?

    Answer: Achieving high stereoselectivity is the primary reason for using an asymmetric catalyst, so a drop in ee is a serious issue.

    • Cause 1: Racemization during Workup. The stereocenter at the α-position to the ester can be susceptible to epimerization under harsh acidic or basic conditions, especially if the workup is prolonged or involves heating.

      • Solution: Keep workup conditions mild. Use saturated sodium bicarbonate instead of strong bases, and avoid prolonged exposure to strong acids. Ensure all steps are performed at or below room temperature where possible.

    • Cause 2: Catalyst-Related Issues.

      • Solution:

        • Verify Catalyst Chirality: Ensure you are using the correct enantiomer of the catalyst to produce the desired product enantiomer.

        • Check Catalyst Purity: Impurities in the catalyst can affect its performance. Source from a reputable supplier.

    • Cause 3: Non-Optimal Reaction Conditions. Enantioselectivity is highly dependent on reaction parameters.

      • Solution:

        • Temperature Control: Asymmetric reactions are often very sensitive to temperature. Running the reaction at a higher temperature to increase the rate can sometimes lead to a decrease in ee. Adhere to the optimized temperature profile.

        • Solvent Effects: The solvent can play a crucial role in the chiral induction step.[5] Ensure the correct solvent (e.g., TFE) is used, as it can influence the conformation of the catalyst-substrate complex.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: What is the safest and most scalable method for introducing HCl for the salt formation? A: While bubbling anhydrous HCl gas is effective, it is hazardous and difficult to control on a large scale. The preferred industrial method is to use a pre-made, standardized solution of HCl in a suitable organic solvent, such as 4N HCl in 1,4-dioxane[3], 2M HCl in isopropanol, or HCl in ethanol. This allows for precise stoichiometric control, better management of the exotherm, and improved operational safety.

    Q2: How should I handle the pyrophoric hydrogenation catalyst (e.g., Raney Nickel or some Ru/C catalysts) after the reaction at scale? A: Catalysts must never be allowed to dry in the air. After filtration, the catalyst cake should be kept wet with solvent (e.g., water or ethanol) at all times. For disposal or recovery, the wet catalyst should be transferred to a labeled, dedicated waste container. This "underwater" or "under-solvent" handling prevents spontaneous ignition upon contact with air.

    Q3: Can I use a Boc-protected amine as a precursor instead? A: Yes, a common alternative route is the reduction of a Boc-protected enamine or the aminolysis of a suitable precursor followed by Boc protection. However, the final step will then be a Boc-deprotection. On a large scale, this requires stoichiometric amounts of strong acid (like TFA or HCl), which can generate significant waste streams.[6][7] Furthermore, the tert-butyl cation generated during deprotection can cause side reactions, such as alkylating electron-rich parts of your molecule, requiring the use of scavengers.[7]

    References

    • Royal Society of Chemistry. (2017).
    • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
    • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
    • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
    • BenchChem. (2025). Large-Scale Synthesis of (S)
    • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
    • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
    • BenchChem. (2025). A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development. BenchChem.
    • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
    • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem.
    • ACS Publications. (2015). Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation.
    • ACS Publications. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society.
    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
    • Thieme. (n.d.). A Facile One-Pot Synthesis of Chiral β-Amino Esters.
    • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC.
    • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
    • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
    • Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.
    • ACS Publications. (2007).
    • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
    • Beilstein Journals. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journals.
    • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
    • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
    • Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

    Sources

    Reference Data & Comparative Studies

    Validation

    In-Depth Comparison of Synthesis Routes for Ethyl 3-amino-2-benzylpropanoate Hydrochloride

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) Introduction Ethyl 3-amino-2-benzylpropanoate hydrochloride i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8)

    Introduction

    Ethyl 3-amino-2-benzylpropanoate hydrochloride is a highly valued β2 -amino acid building block. Unlike their β3 counterparts, β2 -amino acids possess a side chain strictly at the α -position (adjacent to the carbonyl). This specific steric bulk restricts conformational freedom, making them exceptional candidates for designing foldamers, peptidomimetics, and active pharmaceutical ingredients (APIs) that are highly resistant to proteolytic degradation.

    However, the asymmetric synthesis of β2 -amino acids is notoriously challenging. The α -stereocenter is highly acidic and prone to rapid epimerization under basic or strongly acidic conditions. As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to access this molecule: Classical Racemic Synthesis , Asymmetric Organocatalytic Aminomethylation , and Chemical Resolution . This guide objectively compares these routes, detailing the mechanistic causality, step-by-step self-validating protocols, and comparative performance metrics.

    Route 1: Classical Racemic Synthesis via Cyanoacetate Alkylation

    Mechanism & Causality

    From a process chemistry standpoint, the classical approach is the most scalable method for generating the racemic scaffold. It leverages the high α -acidity of active methylene compounds . Ethyl cyanoacetate is deprotonated by a mild base to form a stabilized enolate, which undergoes a rapid SN​2 alkylation with benzyl bromide. The critical causality in this route lies in the chemoselective reduction of the nitrile group to a primary amine without reducing the ester. This is safely achieved using Raney-Nickel under a hydrogen atmosphere.

    Step-by-Step Protocol
    • Alkylation : Dissolve ethyl cyanoacetate (1.0 equiv) and K2​CO3​ (1.5 equiv) in anhydrous DMF. Add benzyl bromide (1.1 equiv) dropwise at 0 °C. Stir at room temperature for 12 hours.

    • Workup : Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to yield intermediate ethyl 2-benzylcyanoacetate.

    • Reduction : Dissolve the intermediate in absolute ethanol. Add Raney-Nickel (20% w/w) and stir vigorously under a hydrogen atmosphere (50 psi) for 24 hours.

    • Salt Formation : Filter the catalyst through a Celite pad. Concentrate the filtrate, dissolve the free amine in anhydrous diethyl ether, and add 4M HCl in dioxane dropwise at 0 °C until precipitation ceases. Filter and dry the solid under vacuum.

    • Self-Validation System : Successful reduction is confirmed by IR spectroscopy (complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹) and ¹H NMR (appearance of the −CH2​−NH2​ signals at ~3.0 ppm).

    Route 2: Asymmetric Organocatalytic Aminomethylation (Mannich-type)

    Mechanism & Causality

    Developed by the Gellman group , this route utilizes L-proline to catalyze a highly diastereoselective Mannich reaction. The causality of the stereocontrol is elegant: L-proline condenses with hydrocinnamaldehyde to form a nucleophilic enamine. Concurrently, a chiral N,O-acetal precursor generates a chiral iminium ion in situ. The enamine attacks the iminium ion with high facial selectivity dictated by the proline scaffold, setting the C2 stereocenter. To prevent epimerization of the resulting β -amino aldehyde, it is immediately reduced to a γ -amino alcohol, which is later oxidized and esterified.

    Step-by-Step Protocol
    • Mannich Reaction : Combine hydrocinnamaldehyde (1.5 equiv), the chiral iminium precursor (1.0 equiv), and L-proline (20 mol%) in DMF at -25 °C. Stir for 24 hours.

    • Reduction : Add NaBH4​ (2.0 equiv) and methanol directly to the reaction mixture at -25 °C. Stir for 2 hours, then quench with saturated aqueous NH4​Cl . Extract and purify the γ -amino alcohol via silica gel chromatography.

    • Oxidation : Treat the amino alcohol with Jones reagent ( CrO3​/H2​SO4​ ) in acetone at 0 °C to oxidize the primary alcohol to a carboxylic acid.

    • Esterification : Dissolve the resulting acid in absolute ethanol, cool to 0 °C, and add thionyl chloride ( SOCl2​ ) dropwise. Reflux for 4 hours, concentrate, and recrystallize to afford enantiopure ethyl 3-amino-2-benzylpropanoate hydrochloride.

    • Self-Validation System : The diastereomeric ratio (dr) of the Mannich adduct is validated via ¹H NMR of the crude mixture prior to reduction. Enantiomeric excess (ee) is rigorously confirmed via chiral HPLC of the γ -amino alcohol intermediate.

    Route 3: Chemical Resolution of Racemic Mixtures

    Mechanism & Causality

    When the target requires >99% ee but the multi-step organocatalytic route is deemed too resource-intensive, chemical resolution of the racemic product from Route 1 is highly effective. As demonstrated by Wang et al. , C,N-unprotected racemic β2 -amino acids form thermodynamically stable diastereomeric Ni(II) complexes when reacted with a chiral proline-derived ligand. The spatial hindrance and coordination geometry strongly favor the crystallization/isolation of one specific diastereomer, which is subsequently dismantled via acidic hydrolysis.

    Step-by-Step Protocol
    • Complexation : Suspend racemic 3-amino-2-benzylpropanoic acid (1.0 equiv), Ni(OAc)2​ (1.0 equiv), and the chiral proline-derived ligand (1.0 equiv) in ethanol. Add DBU (10 equiv) and reflux for 96 hours.

    • Isolation : Quench with 5% aqueous acetic acid. Extract with dichloromethane and isolate the favored Ni(II) complex diastereomer via silica gel chromatography (or selective crystallization).

    • Hydrolysis : Reflux the isolated complex in 3N HCl/methanol to dismantle the coordination sphere, releasing the chiral ligand (which is recovered) and the enantiopure amino acid.

    • Esterification : Convert the free acid to the ethyl ester hydrochloride using EtOH/ SOCl2​ as described in Route 2.

    • Self-Validation System : The dr of the Ni(II) complexes is validated spectroscopically; the distinct diastereomeric complexes exhibit unique ¹H NMR chemical shifts for the α -proton and distinct optical rotations.

    Comparative Data Analysis

    To aid in route selection, the quantitative performance metrics of the three methodologies are summarized below:

    ParameterRoute 1: Classical RacemicRoute 2: OrganocatalyticRoute 3: Chemical Resolution
    Stereoselectivity Racemic (0% ee)High (85–90% ee)Enantiopure (>99% ee)
    Step Count 3 steps4 steps4 steps (from racemic acid)
    Scalability Excellent (Kilogram scale)Good (Multigram scale)Moderate (Gram scale)
    Key Reagents Ethyl cyanoacetate, Raney-NiHydrocinnamaldehyde, L-ProlineRacemic β2 -AA, Ni(OAc)₂, Ligand
    Cost Efficiency Highly economicalModerate (Requires chiral auxiliary)High material cost (Requires Ni/Ligand)
    Primary Challenge No stereocontrolEpimerization risk during oxidationStoichiometric metal complexation

    Visualizations

    SynthesisWorkflows SM1 Ethyl Cyanoacetate + Benzyl Bromide Int1 Ethyl 2-benzylcyanoacetate SM1->Int1 Alkylation (K2CO3) SM2 Hydrocinnamaldehyde + Chiral Iminium Int2 gamma-Amino Alcohol SM2->Int2 Mannich (L-Proline) SM3 Racemic Ethyl 3-amino -2-benzylpropanoate Int3 Ni(II) Diastereomeric Complexes SM3->Int3 Chiral Ligand + Ni(OAc)2 RacProd Racemic Ethyl 3-amino-2-benzylpropanoate HCl Int1->RacProd Reduction (Raney-Ni/H2) Prod Enantiopure Ethyl 3-amino-2-benzylpropanoate HCl Int2->Prod Oxidation & Esterification Int3->Prod 1. Separation 2. Hydrolysis

    Figure 1: Comparison of three distinct synthetic workflows for ethyl 3-amino-2-benzylpropanoate.

    MannichMechanism Proline L-Proline Catalyst Enamine Nucleophilic Enamine Intermediate Proline->Enamine Aldehyde Hydrocinnamaldehyde Aldehyde->Enamine Iminium Chiral Iminium Ion Transition Stereoselective C-C Bond Formation Iminium->Transition Enamine->Transition Transition->Proline Catalyst Regeneration Adduct alpha-Benzyl-beta-amino Aldehyde (>90% ee) Transition->Adduct

    Figure 2: Mechanistic pathway of the proline-catalyzed asymmetric aminomethylation.

    References

    • Wang, S., Nian, Y., Zhou, S., Wang, J., & Liu, H. (2018). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry, 83(17), 9870-9878.[Link] [1]

    • Chi, Y., English, E. P., Pomerantz, W. C., Horne, W. S., Joyce, L. A., Alexander, L. R., Fleming, W. S., Hopkins, E. A., & Gellman, S. H. (2007). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Journal of the American Chemical Society, 129(18), 6050-6055.[Link] [4]

    • Gaucher, A., Zuliani, Y., Cabaret, D., Wakselman, M., & Mazaleyrat, J.-P. (2001). Synthesis and resolution of β2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry. Tetrahedron: Asymmetry, 12(18), 2571-2580.[Link] [5]

    Comparative

    Biological Activity Comparison of Ethyl 3-Amino-2-benzylpropanoate Hydrochloride Derivatives: A Dual-Target Perspective

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chiral building blocks that serve as the foundational architecture for entirely divergent therapeutic classes. Ethyl 3-amino-2-benzy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chiral building blocks that serve as the foundational architecture for entirely divergent therapeutic classes. Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a prime example of such a versatile pharmacophore[1][2]. Structurally, it is a β2 -amino acid ester derivative. The unique spatial arrangement of its benzyl and amino groups allows it to mimic natural transition states while exhibiting high resistance to proteolytic degradation.

    By modifying the ester and amine termini, researchers have successfully steered this building block toward two distinct, high-value biological targets: Pseudomonas aeruginosa Thymidylate Kinase (PaTMK) for antibacterial applications[3], and the Voltage-Gated Calcium Channel (VGCC) α2δ−1 subunit for multimodal pain management[4]. This guide objectively compares the biological performance, mechanistic pathways, and validation protocols for derivatives targeting these two pathways.

    Antibacterial Activity: PaTMK Inhibition

    Mechanism of Action & Causality

    Thymidylate kinase (TMK) is a critical enzyme in the bacterial DNA synthesis pathway, responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) using ATP[5]. Historically, TMK inhibitors have been nucleoside (thymidine) analogs. However, nucleoside analogs suffer from poor cell permeability and high off-target toxicity against human TMK[5].

    Derivatives synthesized from ethyl 3-amino-2-benzylpropanoate (specifically alkyl-tethered benzamides) act as non-nucleoside competitive inhibitors [3]. The benzyl group of the propanoate core perfectly occupies the hydrophobic pocket of the PaTMK active site, while the modified amide tether establishes critical hydrogen bonds with the ATP-binding domain. This structural divergence from natural thymidine bypasses human TMK off-target effects and significantly enhances bacterial cell wall permeability[3].

    Quantitative Performance Comparison

    Table 1: in vitro efficacy of PaTMK inhibitors compared to early-stage hits.

    CompoundTargetIC50 (μM)Docking Score (kcal/mol)Mechanism
    Thymidine PaTMKN/A (Substrate)-Endogenous Substrate
    Hit Compound 1 PaTMK58.0-Nucleoside Analog
    Derivative 19 (Benzamide) PaTMK11.4-11.4Non-Nucleoside Inhibitor
    Experimental Protocol: NADH-Coupled Kinase Activity Assay

    To validate the inhibitory kinetics of these derivatives, we utilize an NADH-coupled enzyme assay. Causality note: Direct measurement of TMK activity is difficult; therefore, we couple the production of ADP to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), allowing for real-time spectrophotometric monitoring.

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl). Supplement with 0.2 mM NADH, 1 mM Phosphoenolpyruvate (PEP), and an excess of PK/LDH enzyme mix.

    • Enzyme & Inhibitor Incubation: Add 50 nM purified PaTMK to a 96-well UV-transparent plate. Add varying concentrations of the benzamide derivative (0.1 μM to 100 μM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Reaction Initiation: Add 0.5 mM ATP and 0.5 mM dTMP to initiate the reaction.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (NADH oxidation) over 20 minutes using a microplate reader.

    • Self-Validation Control: Include a "No-Enzyme" well to measure background NADH degradation, ensuring the ΔA340​ is strictly dependent on PaTMK activity.

    Pathway Visualization

    PaTMK_Pathway dTMP dTMP PaTMK PaTMK Enzyme dTMP->PaTMK Binds Active Site ATP ATP ATP->PaTMK Phosphoryl Donor dTDP dTDP PaTMK->dTDP Phosphorylation DNA Bacterial DNA Synthesis dTDP->DNA Precursor for dTTP Inhibitor Benzamide Derivative Inhibitor->PaTMK Competitive Inhibition

    Mechanism of PaTMK inhibition by non-nucleoside derivatives blocking bacterial DNA synthesis.

    Analgesic Activity: VGCC α2δ−1 Modulation

    Mechanism of Action & Causality

    In the realm of neuropharmacology, the voltage-gated calcium channel (VGCC) α2δ−1 subunit is a primary target for treating neuropathic pain[6]. Upregulation of this subunit in dorsal root ganglia leads to excessive trafficking of pore-forming α1 subunits to the presynaptic membrane, causing an influx of Ca2+ and subsequent release of excitatory neurotransmitters (glutamate, substance P).

    Amide derivatives of 3-amino-2-benzylpropanoate exhibit multimodal activity against pain by acting as high-affinity ligands for the α2δ−1 subunit[4][6]. Causality note: The β -amino acid backbone mimics the structure of GABA analogs (like Gabapentin and Pregabalin), while the bulky benzyl group enhances lipophilicity, driving superior blood-brain barrier (BBB) penetration and stronger hydrophobic interactions within the α2δ−1 binding pocket.

    Quantitative Performance Comparison

    Table 2: Binding affinity and in vivo efficacy of VGCC modulators.

    CompoundTarget SubunitBinding Affinity ( Ki​ , nM)SNL Model Efficacy (Paw Withdrawal, g)
    Gabapentin VGCC α2δ−1 35.08.5
    Pregabalin VGCC α2δ−1 22.010.2
    Amide Derivative VGCC α2δ−1 14.513.1
    Experimental Protocol: [3H] -Gabapentin Radioligand Binding Assay

    To objectively quantify the affinity of the new derivatives for the VGCC, a competitive radioligand displacement assay is the gold standard.

    Step-by-Step Workflow:

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold HEPES buffer (10 mM, pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction containing VGCCs.

    • Assay Setup: In a 96-well deep-well plate, combine 100 μg of membrane protein, 10 nM [3H] -Gabapentin (the radioligand), and varying concentrations of the unlabelled amide derivative ( 10−10 to 10−5 M).

    • Incubation: Incubate the mixture at room temperature for 45 minutes to reach thermodynamic equilibrium.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

    • Self-Validation Control: Define Non-Specific Binding (NSB) by adding a saturating concentration (10 μM) of unlabelled Pregabalin to control wells. Specific binding is calculated as Total Binding minus NSB.

    Pathway Visualization

    VGCC_Pathway Derivative Amide Derivative Alpha2Delta VGCC α2δ-1 Subunit Derivative->Alpha2Delta High Affinity Binding Calcium Ca2+ Influx Derivative->Calcium Indirectly Attenuates Trafficking Channel Trafficking Alpha2Delta->Trafficking Modulates Trafficking->Calcium Reduces Surface Expression Neurotransmitter Glutamate Release Calcium->Neurotransmitter Triggers Pain Neuropathic Pain Signal Neurotransmitter->Pain Excitatory Transmission

    Modulation of VGCC α2δ-1 subunit by amide derivatives attenuating neuropathic pain signals.

    Conclusion: The Power of Rational Scaffold Diversification

    The biological activity of ethyl 3-amino-2-benzylpropanoate hydrochloride derivatives perfectly illustrates how a single chiral building block can be rationally optimized for vastly different therapeutic indications. By modifying the amine to form bulky benzamides, researchers unlock potent antibacterial properties via PaTMK inhibition[3]. Conversely, derivatizing the ester into specific amides yields highly lipophilic GABA-mimetics that excel in neuropathic pain modulation via the VGCC α2δ−1 subunit[6]. Understanding the causality behind these structure-activity relationships (SAR) is paramount for application scientists driving the next generation of targeted therapeutics.

    References

    • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase: from Hit to Lead Generation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

    • AMIDE DERIVATIVES HAVING MULTIMODAL ACTIVITY AGAINST PAIN (Synthesis and Biological Activity) Source: MolAid Chemical Database / Patent Literature URL:[Link]

    Sources

    Validation

    "cost-benefit analysis of different ethyl 3-amino-2-benzylpropanoate hydrochloride synthesis methods"

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS No. 103632-70-8) is a highly versatile β2 -a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

    Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS No. 103632-70-8) is a highly versatile β2 -amino acid derivative. In pharmaceutical development, these building blocks are indispensable for synthesizing peptidomimetics, offering enhanced proteolytic stability and unique conformational constraints compared to standard α -amino acids.

    As a Senior Application Scientist, I frequently audit synthetic routes for such intermediates to balance atom economy, scalability, and environmental impact. In this guide, we will critically evaluate three distinct synthetic methodologies for producing this compound. By dissecting the mechanistic causality behind each approach and establishing self-validating protocols, this guide serves as an authoritative framework for selecting the optimal route for your specific scale and purity requirements.

    Visualizing the Synthetic Landscape

    Before diving into the procedural nuances, it is crucial to map the chemical logic. The synthesis of β2 -amino acid esters generally falls into three strategic categories: nitrile reduction, conjugate addition, and molecular rearrangement.

    SynthesisRoutes cluster_A Method A: Cyanoester Reduction cluster_B Method B: Aza-Michael Addition cluster_C Method C: Curtius Rearrangement Target Ethyl 3-amino-2- benzylpropanoate HCl SM1 Ethyl 2-cyano-3- phenylpropanoate R1 Reduction (CoCl2 / NaBH4) SM1->R1 R1->Target HCl (g) SM2 Ethyl 2-benzylacrylate R2 Amine Addition & Deprotection SM2->R2 R2->Target HCl (g) SM3 2-Benzylsuccinic acid monoethyl ester R3 DPPA / Heat Acidic Workup SM3->R3 R3->Target HCl (g)

    Fig 1. Logical workflow of three primary synthesis routes for ethyl 3-amino-2-benzylpropanoate HCl.

    Method A: Cyanoester Reduction (The Industrial Standard)

    Mechanistic Causality

    The most direct and scalable route involves the reduction of ethyl 2-cyano-3-phenylpropanoate. The primary chemical challenge here is chemoselectivity: reducing the nitrile (-CN) to a primary amine (-CH₂NH₂) without reducing the ester or promoting secondary amine formation (caused by the condensation of the intermediate imine with the newly formed primary amine).

    To circumvent this, we utilize a CoCl2​⋅6H2​O/NaBH4​ system. The causality behind this choice is that cobalt(II) is reduced in situ to a finely divided, highly active cobalt boride species. This catalyst facilitates the rapid, chemoselective reduction of the nitrile at room temperature while leaving the ester entirely intact 1.

    Self-Validating Experimental Protocol
    • Preparation: Dissolve ethyl 2-cyano-3-phenylpropanoate (10 mmol) and CoCl2​⋅6H2​O (20 mol%) in anhydrous ethanol (30 mL) at 0 °C.

    • In-Process Control (IPC) 1: Slowly add NaBH4​ (40 mmol) in portions. Self-Validation: The reaction mixture will immediately transition from a pale pink solution to a dense black suspension. This visual cue confirms the successful generation of the active cobalt boride catalyst.

    • Reaction: Stir at room temperature for 6 hours.

    • IPC 2: Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation: The UV-active starting material ( Rf​≈0.6 ) will disappear, replaced by a ninhydrin-positive spot at the baseline ( Rf​≈0.1 ), confirming primary amine formation.

    • Workup & Salt Formation: Quench with water, extract with EtOAc, and dry over Na2​SO4​ . Concentrate the organic layer, dissolve the crude free base in anhydrous diethyl ether, and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the salt 2.

    • Final Validation: A sudden, voluminous white precipitate confirms the formation of the hydrochloride salt. Filter and dry under vacuum.

    Method B: Aza-Michael Addition (The Atom-Economic Alternative)

    Mechanistic Causality

    This route relies on the conjugate addition of an amine to an electron-deficient alkene (ethyl 2-benzylacrylate). Because free ammonia is a poor Michael donor and often leads to double-addition byproducts, we use benzylamine ( BnNH2​ ) as a sterically hindered, protected ammonia equivalent. The causality here is two-fold: the bulky benzyl group ensures strict mono-addition, and it can be cleanly removed later via palladium-catalyzed hydrogenolysis to yield the target primary amine.

    Self-Validating Experimental Protocol
    • Addition: Mix ethyl 2-benzylacrylate (10 mmol) and benzylamine (12 mmol) in ethanol (20 mL). Reflux for 12 hours.

    • IPC 1: Monitor via LC-MS. Self-Validation: The appearance of a dominant peak with a mass shift of +107 Da confirms the formation of the benzyl-protected intermediate.

    • Deprotection: Concentrate the mixture, redissolve in fresh ethanol, add 10% Pd/C (10 wt%), and stir under an H2​ balloon (1 atm).

    • IPC 2: Monitor hydrogen uptake via a connected burette/balloon. Self-Validation: The cessation of volume change indicates the complete cleavage of the N-benzyl bond.

    • Salt Formation: Filter through Celite to remove the catalyst, concentrate, and treat with ethereal HCl to precipitate the target hydrochloride salt.

    Method C: Curtius Rearrangement (The High-Fidelity Discovery Route)

    Mechanistic Causality

    When absolute regiocontrol is required (often in early-stage discovery or when synthesizing complex chiral analogs), the Curtius rearrangement is unmatched. Starting from 2-benzylsuccinic acid 4-monoethyl ester, the free carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA). Upon heating, this intermediate undergoes a concerted rearrangement to an isocyanate, extruding nitrogen gas. Trapping the isocyanate with tert-butanol yields a Boc-protected amine, which is easily deprotected. The causality of this design is to strictly enforce the position of the amine by replacing a pre-existing carboxyl group, eliminating any risk of positional isomers.

    Self-Validating Experimental Protocol
    • Activation: Dissolve the monoacid (10 mmol) in dry toluene. Add triethylamine (11 mmol) and DPPA (10.5 mmol).

    • Rearrangement: Heat the mixture to 80 °C.

    • IPC 1: Self-Validation: Steady nitrogen gas evolution (bubbling) will occur. The reaction must be maintained at 80 °C until gas evolution completely ceases, physically validating full conversion to the isocyanate.

    • Trapping: Add excess tert-butanol (50 mmol) and reflux for 12 hours.

    • Deprotection: Isolate the Boc-intermediate via short-path chromatography, then treat with 4N HCl in dioxane for 2 hours at room temperature.

    • IPC 2: Self-Validation: The evolution of CO2​ and isobutylene gas during HCl addition confirms the successful cleavage of the Boc group, yielding the hydrochloride salt upon solvent evaporation.

    Quantitative Cost-Benefit Analysis

    To aid in process selection, the following table synthesizes the operational metrics of each method based on standard pilot-scale parameters.

    Performance MetricMethod A (Cyanoester Reduction)Method B (Aza-Michael Addition)Method C (Curtius Rearrangement)
    Overall Yield 75–85%60–70%50–60%
    Estimated Cost/100g $120 - $150$220 - $260$400 - $480
    E-Factor (Waste/Prod) ~15 (Moderate)~25 (High)>40 (Very High)
    Scalability High (Industrial Standard)Medium (Pilot Scale)Low (Discovery / Bench)
    Purity Profile >98% (Trace sec-amine)>95% (Trace double add.)>99% (Highly regioselective)

    Conclusion & Application Scientist Insights

    For the bulk synthesis of ethyl 3-amino-2-benzylpropanoate hydrochloride, Method A (Cyanoester Reduction) is unequivocally the superior choice. Its low E-factor, high atom economy, and utilization of inexpensive cobalt catalysis make it highly scalable.

    However, if your laboratory is synthesizing a library of heavily substituted or sterically demanding analogs where reduction chemoselectivity fails, Method C (Curtius Rearrangement) provides the fail-safe, high-fidelity alternative, albeit at a premium cost and lower overall yield. Method B serves as a middle ground but is often bottlenecked by the necessity of palladium-catalyzed deprotection, which can be sensitive to trace impurities.

    References

    • "ethyl 3-amino-2-benzylpropanoate hydrochloride | 103632-70-8", Sigma-Aldrich.

    • "Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium", Thieme Connect. 1

    • "US20120277224A1 - Heterocyclic compounds for the inhibition of pask", Google Patents. 2

    Sources

    Comparative

    A Comparative Guide to the Structural Confirmation of Ethyl 3-Amino-2-Benzylpropanoate Hydrochloride

    For Researchers, Scientists, and Drug Development Professionals Ethyl 3-amino-2-benzylpropanoate hydrochloride is a beta-amino acid ester, a structural motif of interest in medicinal chemistry. Its unambiguous characteri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Ethyl 3-amino-2-benzylpropanoate hydrochloride is a beta-amino acid ester, a structural motif of interest in medicinal chemistry. Its unambiguous characterization is critical. This guide will detail the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these predictions with data from structurally related compounds and providing the methodology to obtain empirical data.

    The Structural Hypothesis: What to Expect

    The initial step in any structural confirmation is to form a hypothesis based on the known chemical structure. For ethyl 3-amino-2-benzylpropanoate hydrochloride, we anticipate key spectroscopic features arising from its constituent functional groups: a primary amine hydrochloride, an ethyl ester, and a benzyl group attached to a chiral center.

    Molecular Structure:

    A Multi-Pronged Approach to Confirmation: NMR, IR, and MS

    No single analytical technique is sufficient for complete structural elucidation. A synergistic approach, leveraging the strengths of NMR, IR, and MS, provides a self-validating system for confirming the identity and purity of the target compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

    NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable.

    Causality in NMR: The chemical environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift). Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby nuclei, causing them to appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal.

    Predicted ¹H NMR Data (in a suitable deuterated solvent, e.g., D₂O or DMSO-d₆):

    Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
    ~7.2 - 7.4Multiplet5HAromatic protons (Ph-H)Protons on the phenyl ring are in a characteristic aromatic region.
    ~4.1 - 4.3Quartet2HMethylene of ethyl ester (-O-CH ₂-CH₃)Deshielded by the adjacent oxygen atom and split by the methyl protons.
    ~3.0 - 3.5Multiplet3HMethine and methylene adjacent to amine (-CH -CH ₂-NH₃⁺)Deshielded by the electron-withdrawing ammonium group. Complex splitting due to diastereotopic protons and coupling to the methine proton.
    ~2.8 - 3.0Multiplet2HBenzylic protons (-CH ₂-Ph)Protons adjacent to the phenyl ring, with complex splitting due to the adjacent chiral center.
    ~1.2 - 1.4Triplet3HMethyl of ethyl ester (-O-CH₂-CH ₃)Split by the adjacent methylene protons.

    Predicted ¹³C NMR Data:

    Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
    ~170 - 175Ester Carbonyl (C =O)Characteristic chemical shift for an ester carbonyl carbon.[1][2]
    ~135 - 140Quaternary Aromatic Carbon (C -CH₂-)The aromatic carbon attached to the benzyl group.
    ~125 - 130Aromatic CH CarbonsCharacteristic chemical shifts for carbons in a phenyl ring.[3][4]
    ~60 - 65Methylene of ethyl ester (-O-C H₂-CH₃)Carbon attached to the ester oxygen.[1]
    ~45 - 55Methine Carbon (-C H-)Chiral carbon, deshielded by adjacent groups.
    ~35 - 45Methylene Carbon (-C H₂-NH₃⁺)Carbon adjacent to the ammonium group.
    ~30 - 40Benzylic Carbon (-C H₂-Ph)Carbon of the benzyl group.
    ~13 - 15Methyl of ethyl ester (-O-CH₂-C H₃)Aliphatic methyl carbon.
    Infrared (IR) Spectroscopy: Identifying the Functional Groups

    IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

    Causality in IR: Specific bonds vibrate at characteristic frequencies. The absorption of infrared radiation at these frequencies indicates the presence of those bonds.

    Predicted IR Absorption Bands:

    Wavenumber (cm⁻¹)Bond VibrationIntensity/ShapeRationale
    ~2800 - 3200N-H Stretch (in -NH₃⁺)Strong, BroadCharacteristic of an ammonium salt.
    ~1735 - 1750C=O Stretch (Ester)Strong, SharpIndicates the presence of a saturated ester carbonyl group.[5][6][7][8]
    ~1580 - 1650N-H Bend (in -NH₃⁺)MediumAsymmetric and symmetric bending of the ammonium group.
    ~1100 - 1300C-O Stretch (Ester)StrongCharacteristic stretches for the C-O single bonds of the ester.[6][9]
    ~3000 - 3100C-H Stretch (Aromatic)MediumC-H stretching on the phenyl ring.
    ~2850 - 3000C-H Stretch (Aliphatic)MediumC-H stretching of the alkyl portions of the molecule.
    Mass Spectrometry (MS): Determining the Mass and Fragmentation

    Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

    Causality in MS: In the mass spectrometer, molecules are ionized and then fragment in predictable ways, often at the weakest bonds or to form the most stable ions.

    Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

    • Molecular Ion: The primary ion observed should be the molecular ion [M+H]⁺ (for the free base) or [M]⁺ (for the cation of the salt). The calculated exact mass of the free base (C₁₂H₁₇NO₂) is 207.1259. Therefore, a high-resolution mass spectrum should show an ion at m/z ≈ 208.1332.

    • Key Fragmentation Pathways:

      • Loss of the ethoxy group (-OC₂H₅) from the molecular ion.

      • Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation for amines.[10][11][12]

      • Cleavage of the bond between the alpha and beta carbons relative to the carbonyl group.

      • Loss of the benzyl group.

    Comparative Analysis with Related Structures

    While direct public data for ethyl 3-amino-2-benzylpropanoate hydrochloride is scarce, we can compare our predictions with known data for similar molecules. For example, the related compound (S)-3-amino-2-benzylpropanoic acid hydrochloride (the carboxylic acid instead of the ethyl ester) is commercially available, and its structural data can provide a useful comparison for the benzyl and amino portions of the molecule.[7] Similarly, data for other beta-amino esters can corroborate the expected signals for the ester and the backbone structure.[13][14][15][16][17]

    Experimental Protocols for Structural Confirmation

    The following are detailed protocols for acquiring the necessary data to confirm the structure of a sample of ethyl 3-amino-2-benzylpropanoate hydrochloride.

    Protocol 1: NMR Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • If NH protons are of interest (in DMSO-d₆), their signal will likely be broad.

      • To confirm exchangeable protons (NH₃⁺), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₃⁺ signal should disappear or significantly decrease in intensity.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

      • For more detailed analysis, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

    • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values. Assign the ¹³C NMR peaks based on chemical shifts.

    Protocol 2: FT-IR Spectroscopy
    • Sample Preparation:

      • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

      • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition:

      • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

      • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups, comparing them to the predicted values.

    Protocol 3: High-Resolution Mass Spectrometry (HRMS)
    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Data Acquisition:

      • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

      • Acquire the mass spectrum in positive ion mode.

      • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

    • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic fragment ions, which will provide further structural confirmation.

    Visualizing the Workflow and Logic

    G cluster_synthesis Sample cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_confirmation Confirmation Sample Ethyl 3-amino-2-benzylpropanoate HCl NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS HRMS (ESI-TOF/Orbitrap) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

    G cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_validation Validation Structure Ethyl 3-amino-2-benzylpropanoate HCl NMR NMR (Connectivity) Structure->NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Formula) Structure->MS Validation Unambiguous Structure NMR->Validation IR->Validation MS->Validation

    Conclusion

    The structural confirmation of ethyl 3-amino-2-benzylpropanoate hydrochloride is a critical step in its application in research and drug development. By employing a combination of NMR, IR, and mass spectrometry, a high degree of confidence in the compound's identity and structure can be achieved. This guide provides the theoretical predictions, comparative context, and practical protocols necessary for researchers to rigorously validate their samples. The synergy of these techniques provides a self-validating system, ensuring the scientific integrity of subsequent research.

    References

    • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. [Link]

    • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

    • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

    • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

    • Carbonyl Compounds - IR Spectroscopy. University of Calgary. [Link]

    • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

    • Carbon NMR Chemical Shifts. Oregon State University. [Link]

    • Collum, D. B., et al. (2004, May 19). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society. [Link]

    • Spectroscopy of Amines. (2023, September 20). OpenStax. [Link]

    • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

    • Iqbal, J., et al. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. [Link]

    • El-Refaie, S. H., & El-Naggar, A. A. (2014). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Advances in Chemical Engineering and Science. [Link]

    • Interpreting Infrared Spectra. Specac Ltd. [Link]

    • Iqbal, J., et al. (2022, April 8). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. PubMed. [Link]

    • Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

    • Infrared Spectroscopy. CDN. [Link]

    • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

    • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

    • Iqbal, J., et al. (2022, April 8). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. ResearchGate. [Link]

    • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023, November 8). bioRxiv. [Link]

    • 13C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]

    • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

    • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

    • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

    • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

    • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

    • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008, November 15). PubMed. [Link]

    • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

    • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

    • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

    • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

    • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-. (2023, February 2). PMC. [Link]

    • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Ethyl 3-amino-2-benzylpropanoate hydrochloride proper disposal procedures

    Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and operational efficiency. As your trusted partner in chemical logistics and laboratory safety, we have developed this a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and operational efficiency. As your trusted partner in chemical logistics and laboratory safety, we have developed this advanced Standard Operating Procedure (SOP) for the disposal of Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) .

    Designed for drug development professionals and research scientists, this guide bridges the gap between theoretical environmental regulations and practical, benchtop execution.

    Physicochemical Hazard Assessment & Causality

    Before executing any disposal protocol, it is critical to understand why specific waste routing is required. The physicochemical properties of Ethyl 3-amino-2-benzylpropanoate hydrochloride dictate its environmental fate, its reactivity during waste consolidation, and the safety measures required during disposal.

    Table 1: Physicochemical Properties and Disposal Implications

    PropertyValue / CharacteristicDisposal Implication (Causality)
    Chemical Formula C₁₂H₁₈ClNO₂Contains an organic benzyl moiety and an inorganic chloride ion. The benzyl group resists biodegradation, strictly prohibiting sanitary sewer disposal.
    Molecular Weight 243.73 g/mol High-mass organic salt; precipitates readily upon solvent evaporation, requiring sealed containment to prevent aerosolized dust inhalation.
    Salt Form Hydrochloride (HCl)Dissolution in water yields a slightly acidic solution. Unneutralized aqueous waste can cause localized corrosion in metal storage drums over time.
    Solubility Soluble in water, polar organicsWaste will partition into both aqueous and organic streams during liquid-liquid extraction workflows, requiring dual-stream management.

    Step-by-Step Disposal Methodologies

    Because this amino ester intermediate is utilized in various stages of synthesis and purification, waste is generated in multiple forms. The following self-validating protocols ensure compliance with [1].

    Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)

    Causality: Solid amine hydrochlorides are hygroscopic and can form irritating dusts. While not EPA P- or U-listed wastes, they must be managed as general toxic chemical waste to prevent respiratory exposure () [2].

    • Containment: Sweep up solid spills using a dedicated static-free brush and dustpan. Do not use water, as this will dissolve the compound, mobilize the active pharmaceutical ingredient (API) intermediate, and spread the contamination.

    • Primary Packaging: Transfer the solid into a chemically resistant, high-density polyethylene (HDPE) wide-mouth container. If disposing of an expired reagent, leave it in its original manufacturer vial and place the vial inside a secondary clear plastic ziplock bag.

    • Validation (Self-Validating Step): Visually inspect the seal. Invert the sealed HDPE container gently for 5 seconds to ensure no particulate matter or dust escapes the primary containment.

    • Labeling: Affix a hazardous waste tag. Check the boxes for "Toxic" and "Irritant." List the chemical name fully (Ethyl 3-amino-2-benzylpropanoate hydrochloride); do not use abbreviations.

    Protocol B: Disposal of Aqueous Waste (Post-Extraction Layers)

    Causality: During liquid-liquid extraction, the protonated amine will partition into the aqueous layer. The resulting solution is acidic and environmentally toxic to aquatic life.

    • Neutralization: Transfer the aqueous waste to a designated wide-mouth glass beaker. Slowly add a 1M Sodium Bicarbonate (NaHCO₃) solution dropwise while stirring mechanically.

    • Validation (Self-Validating Step): Observe the cessation of CO₂ evolution (bubbling). Apply a 10 µL aliquot of the solution to universal pH indicator paper. A stable reading of pH 6.5–7.5 confirms the acid-base neutralization is complete, validating the waste is safe for drum storage.

    • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy using a funnel.

    • Restriction: Never dispose of this neutralized solution down the sink. The organic benzyl ester component violates local Publicly Owned Treatment Works (POTW) discharge limits for synthetic organics.

    Protocol C: Disposal of Organic Solvent Waste

    Causality: When the compound is neutralized to its free base, it partitions into organic solvents (e.g., Ethyl Acetate, Dichloromethane). The presence of the chloride ion in the original salt introduces a regulatory nuance regarding halogenated waste.

    • Halogenated vs. Non-Halogenated Routing:

      • If the solvent used is inherently halogenated (e.g., DCM, Chloroform), route immediately to the Halogenated Organic Waste stream.

      • If the solvent is non-halogenated (e.g., EtOAc, Methanol), consult your institutional Environmental Health and Safety (EHS) policy. Some strict EHS guidelines classify any chloride-containing mixture (even inorganic salts) as halogenated to prevent dioxin formation during high-temperature incineration. Standard policies, however, classify ionic chlorides in non-halogenated solvents as Non-Halogenated Waste () [3].

    • Transfer: Pour the waste into the appropriate solvent carboy.

    • Validation (Self-Validating Step): Secure the cap immediately after transfer and verify the secondary containment tray under the carboy is dry and free of solvent pooling.

    Waste Routing Decision Tree

    To streamline laboratory operations and prevent the dangerous commingling of incompatible waste streams, follow this logical workflow for Ethyl 3-amino-2-benzylpropanoate hydrochloride.

    G Start Ethyl 3-amino-2-benzylpropanoate hydrochloride Waste Solid Solid Waste (Spills / Expired) Start->Solid Liquid Liquid Waste (Reaction / Extraction) Start->Liquid SolidPack Seal in HDPE Container Solid->SolidPack Aqueous Aqueous Phase (Acidic) Liquid->Aqueous Organic Organic Phase (Solvent mixture) Liquid->Organic SolidDispose Incineration via Licensed Contractor SolidPack->SolidDispose Neutralize Neutralize with NaHCO3 Validate pH 6.5-7.5 Aqueous->Neutralize CheckSolvent Identify Solvent System Organic->CheckSolvent AqDispose Aqueous Hazardous Waste (Strictly NO Drain Disposal) Neutralize->AqDispose Halogenated Halogenated Waste Stream (DCM / Chloroform) CheckSolvent->Halogenated Contains covalent halogens NonHalogenated Non-Halogenated Waste Stream (EtOAc / MeOH) CheckSolvent->NonHalogenated No covalent halogens

    Disposal workflow for Ethyl 3-amino-2-benzylpropanoate hydrochloride waste streams.

    Operational Trust and Safety Compliance

    Building a culture of safety requires moving beyond basic compliance. When handling amine hydrochloride salts, researchers must prioritize secondary containment. Always store liquid waste carboys in high-density polyethylene (HDPE) secondary containment trays. This ensures that in the event of a primary container failure, the corrosive and toxic mixture is fully captured, preventing environmental release and workplace exposure () [4].

    By standardizing these self-validating protocols, laboratories not only protect their personnel and the environment but also significantly reduce the logistical overhead and fines associated with improper hazardous waste commingling.

    References

    • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth College Environmental Health & Safety URL: [Link]

    • Title: Chemical Waste Management Advisory 7.3 Source: University of Cincinnati Environmental Health and Safety URL: [Link]

    Handling

    Personal protective equipment for handling Ethyl 3-amino-2-benzylpropanoate hydrochloride

    Comprehensive Safety & Operational Guide: Handling Ethyl 3-amino-2-benzylpropanoate hydrochloride As an intermediate frequently utilized in pharmaceutical synthesis and drug development, Ethyl 3-amino-2-benzylpropanoate...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Operational Guide: Handling Ethyl 3-amino-2-benzylpropanoate hydrochloride

    As an intermediate frequently utilized in pharmaceutical synthesis and drug development, Ethyl 3-amino-2-benzylpropanoate hydrochloride requires rigorous handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this chemical.

    Chemical Profile & Mechanistic Hazard Analysis

    To design an effective safety protocol, we must first understand the physicochemical behavior of the compound.

    Property / HazardValue / Specification
    CAS Number 103632-70-8[1]
    Molecular Formula C12H18ClNO2[1]
    Molecular Weight 243.73 g/mol [1]
    Physical Form Powder[1]
    GHS Hazard Statements H315, H319, H335[1]
    Signal Word Warning (GHS07 Pictogram)[1]

    Mechanistic Hazard Analysis: Ethyl 3-amino-2-benzylpropanoate hydrochloride is supplied as a fine powder[1]. The hydrochloride salt formulation is intentionally designed to enhance aqueous solubility for downstream synthetic utility; however, this property significantly increases occupational risk. Upon contact with ambient perspiration on the skin or the mucosal membranes of the eyes and respiratory tract, the salt rapidly dissociates. This localized dissolution creates a micro-acidic environment, directly causing the severe irritation denoted by its1[1].

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE requires anticipating the physical state of the chemical (dust/powder) and its chemical properties (acidic salt).

    Protection AreaRecommended EquipmentStandard / SpecificationCausality / Rationale
    Hand/Skin Nitrile GlovesEN ISO 374-1:2016 (Type A or B)2 against fine organic powders and prevents moisture-triggered dermal absorption[2].
    Eye/Face Chemical Safety GogglesEN 166 / ANSI Z87.1Forms a complete seal around the eyes to prevent airborne hydrochloride dust from contacting ocular mucosa.
    Respiratory N95 / P2 Particulate RespiratorEN 143 / NIOSHRequired if handling outside a fume hood to filter irritating particulates, directly mitigating H335 risks.
    Body Standard Lab Coat100% Cotton or Poly-cottonPrevents powder accumulation on personal clothing. Cotton minimizes static buildup compared to pure synthetics.

    Operational Workflow: Step-by-Step Handling Protocol

    Every step in handling this powder must be treated as a self-validating system to ensure containment.

    Standard Operating Procedure: Weighing and Transfer

    • Fume Hood Verification: Perform all open-container handling within a certified chemical fume hood[3].

      • Validation: Before opening the chemical, verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). A simple tissue paper strip taped to the sash should pull gently inward, confirming negative pressure.

    • PPE Integrity Check: Inspect your nitrile gloves for micro-tears by trapping air inside and applying slight pressure. Don safety goggles and button your lab coat completely.

    • Pre-Operation Setup: Place an anti-static weighing boat on the analytical balance inside the hood.

      • Validation: The balance must read 0.0000g stably. Rapid fluctuations indicate turbulent airflow that could aerosolize the powder, requiring you to lower the sash further.

    • Transfer Technique: Use a grounded, anti-static micro-spatula to transfer the powder.

      • Causality: Hydrochloride salts can build triboelectric static charge during shipping, causing the powder to "jump" and aerosolize when opened. Grounded tools prevent this dispersion.

    • Sealing and Cleanup: Cap the primary container immediately after the required mass is achieved. Wipe the exterior of the container and the spatula with a damp, lint-free cloth to neutralize any residual salt before removing them from the hood.

    Spill Response & Disposal Plan

    In the event of a powder spill, standard liquid-spill responses will exacerbate the hazard. Follow this targeted protocol:

    • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood remains ON to capture any airborne dust.

    • Containment (Dry): Do NOT apply water initially.

      • Causality: Adding water to the hydrochloride salt will cause rapid dissolution, spreading the acidic irritant across the surface and making it harder to contain.

    • Collection: Gently sweep the powder using a disposable anti-static brush and dustpan. Place the recovered powder into a sealable hazardous waste container.

    • Decontamination (Wet): Only after the bulk powder is removed, wipe the area with a damp cloth (using water or a mild bicarbonate solution) to neutralize residual micro-particles.

    • Disposal: Label the container as "Hazardous Solid Waste - Irritant (Contains Ethyl 3-amino-2-benzylpropanoate hydrochloride)" and dispose of it according to 3[3].

    Mandatory Visualization: Workflow Diagram

    G Start Start: Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow: 80-100 fpm) PPE->Hood Weighing Weigh Powder (Anti-static Spatula) Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Dry Sweep & Damp Wipe (Hazardous Waste) Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Dispose Dispose PPE & Wash Hands Clean->Dispose Proceed->Dispose

    Operational workflow and spill response for handling irritant hydrochloride salts.

    References

    • [1] Title: ethyl 3-amino-2-benzylpropanoate hydrochloride | 103632-70-8 - MilliporeSigma Source: sigmaaldrich.com URL:

    • [2] Title: EN 374 and Chemical Resistance Ratings: A Complete Overview - Blog - Droppe Source: droppe.com URL:

    • [3] Title: Laboratory Safety & Operations Manual - Nanyang Technological University Source: ntu.edu.sg URL:

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl 3-amino-2-benzylpropanoate hydrochloride
    Reactant of Route 2
    Ethyl 3-amino-2-benzylpropanoate hydrochloride
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